Methyl 4-chloronicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZRPPBWRSEVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503075 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63592-85-8 | |
| Record name | Methyl 4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chloronicotinate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of methyl 4-chloronicotinate, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into the practical application, synthesis, and handling of this versatile compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Strategic Importance of a Halogenated Pyridine
This compound (CAS No. 63592-85-8) is a halogenated pyridine derivative that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with a chlorine atom and a methyl ester group, offers two reactive sites for further chemical modification. The chlorine at the 4-position is susceptible to nucleophilic substitution, while the ester can be hydrolyzed or converted to other functional groups. This dual reactivity makes it an invaluable scaffold for constructing a diverse array of compounds, particularly active pharmaceutical ingredients (APIs). Its utility is especially prominent in the development of agents targeting the central nervous system and in the creation of novel kinase inhibitors.[1][2]
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below are essential for designing synthetic routes, selecting appropriate solvents, and ensuring safe handling.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-chloropyridine-3-carboxylate | [3] |
| CAS Number | 63592-85-8 | [3][4][5][6] |
| Molecular Formula | C₇H₆ClNO₂ | [3][4][] |
| Molecular Weight | 171.58 g/mol | [3][4][6] |
| InChI Key | SNZRPPBWRSEVIU-UHFFFAOYSA-N | [3][] |
| Canonical SMILES | COC(=O)C1=C(C=CN=C1)Cl | [] |
Physicochemical Data
These properties dictate the compound's behavior in various experimental conditions, influencing everything from reaction kinetics to purification strategies.
| Property | Value | Significance in Application |
| Appearance | Beige to light yellow solid | [4][8] Visual confirmation of material identity and purity. |
| Purity | Typically ≥95% | [4][6] Critical for avoiding side reactions and ensuring reproducibility. |
| Storage | Store in a freezer (-20°C), sealed in a dry environment | [5] Prevents degradation from moisture and heat, ensuring long-term stability. |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically for each batch.
Synthesis and Purification: A Practical Workflow
The reliable synthesis of this compound is crucial for its application. A common and robust method involves the esterification of 4-chloronicotinic acid. This process is favored for its high yield and straightforward purification.
Synthetic Workflow Overview
The diagram below illustrates the logical flow from starting materials to the purified final product, including key quality control checkpoints.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.
Materials:
-
4-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 4-chloronicotinic acid in dichloromethane. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride dropwise. The choice of thionyl chloride is critical as it efficiently converts the carboxylic acid to the more reactive acid chloride intermediate.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Esterification: Carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Re-dissolve the crude acid chloride in anhydrous methanol. The use of anhydrous methanol is essential to prevent hydrolysis of the acid chloride back to the carboxylic acid. Stir at room temperature for 12-16 hours.
-
Work-up and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and HPLC analysis.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block for synthesizing a range of pharmaceutical agents.[2] Its pyridine core is a common feature in many biologically active molecules, and the chloro-substituent provides a convenient handle for introducing further complexity through cross-coupling reactions or nucleophilic aromatic substitution.
Role as a Key Intermediate
This compound is frequently employed in the synthesis of APIs targeting various receptors and enzymes. For instance, it is a key intermediate in the development of nicotinic receptor modulators and other agents for the central nervous system.[1] The ability to modify both the 4-position and the ester group allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Synthetic Pathway Example
The diagram below shows a generalized synthetic pathway where this compound is a crucial starting material for more complex drug-like molecules.
Caption: Generalized role in multi-step API synthesis.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of this compound.
Hazard Identification
Based on available safety data sheets, this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[6][8]
Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[8]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8] Avoid breathing dust.
-
Spill Response: In case of a spill, avoid dust formation.[10] Collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[9]
Storage Recommendations
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage in a freezer at -20°C is recommended.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable intermediate in the synthesis of novel therapeutics. By understanding its synthesis, handling requirements, and potential applications, researchers can fully leverage this compound to accelerate the drug discovery process.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 63592-85-8|this compound|BLD Pharm [bldpharm.com]
- 6. 63592-85-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
Methyl 4-Chloronicotinate: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
Methyl 4-chloronicotinate is a halogenated pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an indispensable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in years of practical application.
Introduction: The Strategic Importance of this compound
This compound, with the IUPAC name methyl 4-chloropyridine-3-carboxylate, is a bifunctional reagent characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl ester at the 3-position.[1][] This specific arrangement of functional groups imparts a unique reactivity profile. The electron-withdrawing nature of both the chlorine atom and the methyl ester group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates the C4 position for nucleophilic aromatic substitution (SNAr). Furthermore, the chlorine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, making this compound a versatile scaffold for introducing molecular diversity.
Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3][4] The pyridine core is a common motif in numerous drugs, and the ability to functionalize it at the 4-position is critical for modulating pharmacological activity, solubility, and metabolic stability. This guide aims to equip the practicing scientist with the foundational knowledge and practical protocols necessary to effectively utilize this powerful synthetic tool.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and safety properties is a prerequisite for its effective and safe use in any laboratory setting.
Core Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction setup, purification, and material handling.
| Property | Value | Source |
| IUPAC Name | methyl 4-chloropyridine-3-carboxylate | [1][] |
| CAS Number | 63592-85-8 | [1][5] |
| Molecular Formula | C₇H₆ClNO₂ | [1][] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Solid | [6] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions | [7] |
Safety and Handling
This compound is classified as an irritant.[8] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements :
-
Precautionary Measures :
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[10]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen.[11]
-
Ingestion : Do not induce vomiting. Call a physician or poison control center immediately.[11]
-
Synthesis and Reactivity
The utility of this compound stems from its accessibility and predictable reactivity.
Synthesis Routes
The most common laboratory and industrial synthesis of this compound begins with nicotinic acid (Vitamin B3). The process involves two key transformations: esterification of the carboxylic acid and chlorination of the pyridine ring.
Caption: General synthesis workflow for this compound.
Expertise & Causality: The initial N-oxidation step is critical. The pyridine ring itself is electron-deficient and resistant to electrophilic attack. Converting it to the N-oxide introduces electron density into the ring, activating the 4-position for electrophilic chlorination. Subsequent reduction of the N-oxide and standard esterification yield the final product. The choice of chlorinating agent (e.g., POCl₃ vs. SO₂Cl₂) can influence yield and side-product profiles, with POCl₃ often being favored for its efficacy.
Core Reactivity: A Hub for Derivatization
This compound is a versatile intermediate primarily due to the reactivity of the C4-chloro substituent. This position is the focal point for building molecular complexity.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles. This is the most common reaction type.
-
Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, readily yields 4-amino-nicotinate derivatives.
-
Alkoxylation: Sodium or potassium alkoxides displace the chloride to form 4-alkoxy-nicotinates.
-
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond provides a classic handle for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) is a highly reliable method for creating 4-aryl or 4-heteroaryl nicotinates.
-
Buchwald-Hartwig Amination: While SNAr works for many amines, this palladium-catalyzed reaction allows for the coupling of less nucleophilic anilines or complex amines.
-
Sonogashira Coupling: Formation of a C-C triple bond by coupling with a terminal alkyne using a palladium/copper co-catalyst system.
-
Experimental Protocols
The following protocols are presented as self-validating systems, including reaction setup, workup, purification, and characterization.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the synthesis of Methyl 4-(4-methoxyphenyl)nicotinate.
Objective: To demonstrate a standard, reliable protocol for C-C bond formation using this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate. Evacuate and backfill the flask with argon or nitrogen three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane. Stir for 10 minutes. Causality: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.
-
Reaction Setup: Add the catalyst solution to the main flask, followed by additional degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).
-
Heating: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Beyond
The derivatives of this compound are prevalent in pharmaceuticals and agrochemicals.[12][13]
-
Oncology: The 4-aminopyridine scaffold is a key component in several kinase inhibitors. The ability to install diverse amine functionalities via SNAr or Buchwald-Hartwig amination is a common strategy for optimizing kinase selectivity and potency.
-
Neuroscience: The pyridine ring serves as a bioisostere for phenyl rings, and its derivatives are used to develop agents targeting central nervous system (CNS) receptors, such as nicotinic receptor modulators.[3]
-
PROTACs: As a "Protein Degrader Building Block," this molecule can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to hijack the cell's natural protein disposal system.[14]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its robust and predictable reactivity, combined with its commercial availability, ensures its continued prominence in the fields of drug discovery, materials science, and synthetic organic chemistry. The mastery of its reaction pathways, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides chemists with a reliable platform for the rapid generation of novel and complex molecules. This guide has sought to provide both the foundational knowledge and the practical insights necessary for researchers to confidently and effectively leverage the synthetic power of this versatile building block.
References
- 1. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 4-Chloronicotinate | 63592-85-8 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 63592-85-8|this compound|BLD Pharm [bldpharm.com]
- 8. 63592-85-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Methyl 4-chloro-2-methylnicotinate [myskinrecipes.com]
- 13. Buy Methyl 2-chloro-4-methylnicotinate | 217811-63-7 [smolecule.com]
- 14. calpaclab.com [calpaclab.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for methyl 4-chloronicotinate, a key heterocyclic building block in medicinal chemistry and materials science. Given the current unavailability of publicly accessible experimental spectra, this document leverages high-fidelity predictive modeling to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data and protocols are designed to serve as a valuable resource for researchers utilizing this compound in their synthetic and analytical workflows.
Introduction: The Significance of this compound
This compound (C₇H₆ClNO₂) is a substituted pyridine derivative with significant potential in the development of novel pharmaceuticals and functional materials.[1][2][] Its structure, featuring a chlorine atom at the 4-position and a methyl ester at the 3-position of the pyridine ring, offers versatile handles for chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides a comprehensive overview of its expected spectroscopic signatures.
Molecular Structure and Properties
-
Molecular Formula: C₇H₆ClNO₂
-
Molecular Weight: 171.58 g/mol [1]
-
IUPAC Name: methyl 4-chloropyridine-3-carboxylate[1]
References
An In-Depth Technical Guide to the NMR Analysis of Methyl 4-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a key building block, its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the desired molecular architecture of final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such small molecules in solution.[1]
This guide provides a comprehensive, in-depth analysis of the NMR spectroscopy of this compound. Authored from the perspective of a senior application scientist, it moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will explore detailed protocols for sample preparation, delve into a thorough predictive analysis of its ¹H and ¹³C NMR spectra, and discuss the application of advanced 2D NMR techniques for complete structural verification. This document is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis and characterization of heterocyclic compounds.
The Foundational Principles: Understanding NMR in the Context of a Substituted Pyridine
The NMR spectrum of this compound is dictated by the unique electronic environment of its pyridine ring, which is influenced by three key features:
-
The Heterocyclic Nitrogen: As a highly electronegative atom, the nitrogen in the pyridine ring exerts a strong electron-withdrawing inductive effect. This deshields the adjacent α-protons (at C2 and C6) and carbons, causing their signals to appear at a characteristically downfield (higher ppm) chemical shift.[2]
-
The Chloro Substituent: The chlorine atom at the C4 position is also electronegative and contributes to the overall electronic landscape of the ring, influencing the chemical shifts of the neighboring protons and carbons.
-
The Methyl Carboxylate Group: This electron-withdrawing group at the C3 position further deshields the ring protons, particularly the adjacent proton at C2.
These electronic effects, combined with through-bond scalar (J-coupling) interactions between non-equivalent protons, give rise to a unique and predictable NMR fingerprint for the molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and reliable NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a self-validating system for obtaining high-quality spectra of this compound.
I. Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. A properly prepared sample should be homogeneous and free of particulate matter.[3]
-
Material Quantity: For a standard 5 mm NMR tube, a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is recommended for small molecules like this compound (MW: 171.58 g/mol ).[1][4]
-
Solvent Selection: A high-purity deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak. Ensure the solvent is dry to minimize the water signal.
-
Dissolution and Filtration:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[3] Do not use cotton wool, as it can leach impurities.
-
-
Tube and Cap: Use clean, unscratched NMR tubes. Particulates or scratches on the tube can interfere with the shimming process, leading to broadened spectral lines.[3] Cap the tube securely to prevent solvent evaporation.
II. Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for acquiring standard 1D NMR spectra on a typical 400 MHz spectrometer.
Caption: Standard workflow for 1D NMR data acquisition.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum is anticipated to display signals for three distinct aromatic protons and one methyl group. The expected chemical shifts, multiplicities, and coupling constants are detailed below, based on established principles for substituted pyridines.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.9 - 9.1 | Singlet (s) or narrow doublet (d) | J2,5 ≈ 0-1 Hz | 1H |
| H6 | 8.5 - 8.7 | Doublet (d) | J5,6 ≈ 5-6 Hz | 1H |
| H5 | 7.3 - 7.5 | Doublet (d) | J5,6 ≈ 5-6 Hz | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H |
Rationale for Assignments:
-
H2: This proton is positioned ortho to the strongly electron-withdrawing nitrogen atom and adjacent to the methyl carboxylate group. This combined deshielding effect is expected to shift its signal to the most downfield region of the spectrum. Its coupling to H6 would be a four-bond meta-coupling, which is typically very small or zero, and its coupling to H5 would be a five-bond para-coupling, also typically unresolved. Thus, it is predicted to appear as a sharp singlet or a very narrowly split doublet.
-
H6: Also ortho to the ring nitrogen, H6 is significantly deshielded, though slightly less so than H2 due to the absence of an adjacent electron-withdrawing group. It will be split into a doublet by its ortho-coupling to H5 (J5,6).
-
H5: This proton is meta to the nitrogen and is therefore the most shielded (upfield) of the aromatic protons. It is split into a doublet by its ortho-coupling to H6 (J5,6).
-
-OCH₃: The protons of the methyl ester group are in a non-aromatic environment and are not coupled to any other protons, thus they will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 164 - 166 | Ester carbonyl carbons typically resonate in this downfield region. |
| C2 | 152 - 155 | Ortho to the nitrogen and adjacent to the ester, this carbon is highly deshielded. |
| C6 | 149 - 152 | Also ortho to the nitrogen, making it significantly deshielded. |
| C4 | 145 - 148 | Directly attached to the electronegative chlorine atom, causing a downfield shift. |
| C3 | 125 - 128 | The ipso-carbon attached to the carboxylate group. |
| C5 | 122 - 125 | The most shielded of the aromatic carbons, being meta to the nitrogen. |
| -OCH₃ | 52 - 54 | Typical chemical shift for a methyl ester carbon. |
Advanced 2D NMR for Unambiguous Structural Confirmation
While 1D NMR provides substantial information, complex or isomeric structures often require 2D NMR experiments for definitive assignment. For this compound, COSY, HSQC, and HMBC experiments would provide a self-validating network of correlations.
I. COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, a single cross-peak would be expected, confirming the connectivity between H5 and H6.
Caption: Expected COSY correlation for this compound.
II. HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment would definitively link the proton signals to their corresponding carbon signals.
Caption: Expected one-bond HSQC correlations.
III. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two or three bonds. Key expected correlations that would confirm the entire structure are:
-
-OCH₃ protons to the C=O carbon and C3 .
-
H2 to C4 , C6 , and the C=O carbon.
-
H5 to C3 and C4 .
-
H6 to C2 and C4 .
These correlations would piece together the entire molecular puzzle, confirming the substitution pattern and leaving no doubt as to the structure's identity.
Conclusion
The NMR analysis of this compound is a clear illustration of how fundamental principles of chemical shift and spin-spin coupling can be applied to deduce complex molecular structures. By employing a systematic approach, from meticulous sample preparation to the logical interpretation of 1D spectra and the application of advanced 2D techniques, researchers can achieve unambiguous characterization of this and other vital heterocyclic building blocks. This guide provides the theoretical framework and practical protocols necessary to empower scientists in drug development and chemical research to confidently utilize NMR spectroscopy for the rigorous validation of their synthesized molecules.
References
An In-Depth Technical Guide to the Crystal Structure of Methyl 4-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloronicotinate is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its three-dimensional arrangement in the solid state, the crystal structure, dictates many of its physicochemical properties, which in turn influence its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of this compound, offering valuable insights for professionals in drug discovery and development.
Introduction: The Significance of Crystalline Structure in Drug Development
The spatial arrangement of atoms and molecules in a crystal lattice is a fundamental determinant of a compound's properties, including its melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it can significantly impact the efficacy and safety of a drug product. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3][4]
This compound, a pyridine derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][5][6] The presence of the chlorine atom and the methyl ester group on the pyridine ring makes it a versatile scaffold for creating diverse chemical libraries for drug screening.[2] A thorough understanding of its crystal structure can aid in structure-based drug design, polymorph screening, and the development of robust crystallization processes for large-scale production.
Synthesis and Crystallization of this compound
Synthesis
While various synthetic routes to this compound exist, a common laboratory-scale preparation involves the esterification of 4-chloronicotinic acid. A typical procedure is as follows:
-
Reaction: 4-chloronicotinic acid is reacted with a methylating agent, such as methanol, in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent.
-
Purification: The crude product is then purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.
Single Crystal Growth: A Critical Step for Structural Elucidation
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[4] Several techniques can be employed for the crystallization of small organic molecules like this compound.[3][7][8]
2.2.1. Experimental Protocol: Slow Evaporation Method
A commonly successful and straightforward method for growing single crystals is slow evaporation.[7]
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is crucial.[7] A suitable solvent is one in which the compound has moderate solubility. For this compound, solvents such as dichloromethane, ethyl acetate, or a mixture of solvents can be explored.
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the filtered solution to a clean, small vial or beaker.
-
Slow Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to SCXRD analysis to determine their three-dimensional structure.[3][9][10]
Data Collection and Structure Solution
A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. This data is then used to solve and refine the crystal structure using specialized software.
Crystallographic Data for a Related Compound: Methyl 6-chloronicotinate
| Parameter | Value[11] |
| Chemical Formula | C₇H₆ClNO₂ |
| Formula Weight | 171.58 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8721 (4) |
| b (Å) | 5.8068 (6) |
| c (Å) | 17.3721 (18) |
| α (°) | 95.563 (9) |
| β (°) | 94.918 (8) |
| γ (°) | 104.657 (9) |
| Volume (ų) | 373.64 (7) |
| Z | 2 |
Molecular and Crystal Structure Insights
Molecular Geometry
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 3-position. The pyridine ring is aromatic and therefore largely planar.[12] The orientation of the methyl ester group relative to the pyridine ring is a key conformational feature. In the related methyl 6-chloronicotinate, the molecule is nearly planar, with a small dihedral angle between the pyridine ring and the ester group.[11]
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the crystal structure of methyl 6-chloronicotinate, weak C-H···O and C-H···N hydrogen bonds, along with π-π stacking interactions between the aromatic rings, are observed.[11] It is highly probable that similar interactions dictate the crystal packing of this compound.
Diagram: Hypothetical Intermolecular Interactions in this compound Crystal Lattice
Caption: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.
Physicochemical Properties and Implications for Drug Development
The solid-state structure of this compound directly influences its physical and chemical properties.
| Property | Implication in Drug Development |
| Melting Point | A sharp melting point is indicative of high purity. |
| Solubility | Affects dissolution rate and bioavailability. |
| Stability | Crystalline form is generally more stable than the amorphous form. |
| Hygroscopicity | Tendency to absorb moisture, which can affect stability and handling. |
Structure-Activity Relationship (SAR) and Drug Design
Knowledge of the precise three-dimensional structure of this compound is invaluable for structure-based drug design. By understanding the spatial arrangement of the chloro and methyl ester substituents, medicinal chemists can design derivatives with improved binding affinity to biological targets. The chlorinated pyridine structure is particularly valuable in cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The inclusion of chlorine in drug molecules is a prevalent strategy, with over 250 FDA-approved chloro-containing drugs on the market.[13]
Polymorphism
It is possible for this compound to exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal structure and, consequently, different physicochemical properties. A comprehensive polymorph screen is therefore a critical step in the development of any new drug substance to identify the most stable and suitable crystalline form for formulation.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the crystal structure of this compound, from its synthesis and crystallization to the interpretation of its structural features. A thorough understanding of its solid-state chemistry is essential for researchers and scientists in the pharmaceutical and agrochemical industries. Future work should focus on obtaining and analyzing the specific crystal structure of the 4-chloro isomer to provide a more complete picture and enable more precise structure-based design of novel therapeutic agents. The continued exploration of the solid-state landscape of such important building blocks will undoubtedly contribute to the development of more effective and safer chemical products.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies of Methyl 4-chloronicotinate reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of Methyl 4-chloronicotinate
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its reactivity is governed by the intricate interplay of electronic effects from the pyridine nitrogen, the chloro substituent, and the methyl ester group. This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this versatile molecule. By leveraging principles from computational chemistry, including Density Functional Theory (DFT), we will dissect its electronic structure to forecast its behavior in key synthetic transformations. This theoretical analysis is paired with detailed, field-proven experimental protocols to create a self-validating system for researchers, scientists, and drug development professionals, enabling more efficient and targeted synthetic design.
The Theoretical Foundation: Why Computational Analysis is Crucial
In modern chemical synthesis, a trial-and-error approach is both time-consuming and resource-intensive. Theoretical and computational studies provide a predictive lens, allowing scientists to understand the underlying electronic properties that dictate a molecule's behavior before a single experiment is run. For a substituted heterocycle like this compound, this is particularly valuable. The molecule's reactivity is not intuitive at a glance; it is a nuanced balance of inductive and resonance effects.
Chemical Reactivity Theory (CRT), primarily through the application of DFT, offers a robust toolkit for this analysis.[1] DFT allows us to calculate various molecular properties and reactivity descriptors that serve as powerful predictors of chemical behavior.[2][3]
Key Theoretical Descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[1][2]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule's surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a clear roadmap for reaction sites.
-
Natural Bond Orbital (NBO) Analysis: This method calculates the charge distribution at the atomic level, providing precise values for the partial charges on each atom. This helps quantify the electrophilicity of specific carbon atoms, such as the one bonded to the chlorine leaving group.
Below is a generalized workflow for the computational analysis of a target molecule like this compound.
Caption: Generalized workflow for computational reactivity analysis.
Electronic Profile of this compound
The reactivity of this compound is dominated by the electron-deficient nature of its pyridine ring. This deficiency is caused by two primary factors:
-
The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), pulling electron density from the ring.
-
The Methyl Ester Group: The carbonyl in the ester group at the C3 position is also strongly electron-withdrawing.
This pronounced electron deficiency activates the ring towards nucleophilic attack, a characteristic feature of many pyridine derivatives.[4] The chlorine atom at the C4 position is thus situated at a highly activated site for substitution.
Theoretical studies on analogous molecules like 3-chloropyridine confirm that the lowest unoccupied molecular orbitals are primarily localized on the pyridine ring, making it the center of electrophilicity.[5][6] The presence of the ester group on this compound further lowers the LUMO energy, making the molecule an even better electron acceptor and more susceptible to nucleophilic attack.
| Theoretical Property | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Low | Poor electron donor (not very nucleophilic). |
| LUMO Energy | Low | Good electron acceptor (highly electrophilic). |
| HOMO-LUMO Gap | Relatively Large | High kinetic stability, but poised for reaction with suitable nucleophiles. |
| MEP at C4 | Highly Positive (Electron-Poor) | Prime target for nucleophilic attack. |
| NBO Charge on C4 | Positive (δ+) | The C-Cl bond is polarized, facilitating cleavage after nucleophilic addition. |
Key Transformations: A Theoretical and Practical Guide
Based on its electronic structure, this compound is an ideal substrate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a hallmark reaction for electron-poor aromatic and heteroaromatic halides.[7][8] The reaction proceeds via an addition-elimination mechanism, which is fundamentally different from SN1/SN2 pathways.[8]
Causality of Reactivity: The pyridine nitrogen and the ester group act in concert to stabilize the negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the C4 position.[4][8] This stabilization is crucial for lowering the activation energy of the reaction. The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing interaction that is only possible when the electron-withdrawing groups are positioned ortho or para to the leaving group.[8][9][10] In this molecule, the nitrogen is para to the C4-chloro substituent, providing optimal activation.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: Self-Validating SNAr Reaction with Morpholine
This protocol describes a standard procedure to validate the predicted reactivity of this compound in an SNAr reaction.
1. Materials & Setup:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
To the round-bottom flask, add this compound, potassium carbonate, and the magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Add anhydrous DMSO via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield methyl 4-(morpholino)nicotinate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[11][12][13]
Causality of Reactivity: The key step for the halide partner is the oxidative addition of the C-Cl bond to a Pd(0) catalyst.[12][14] While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized phosphine ligands (e.g., XPhos, SPhos) are highly effective for activating C-Cl bonds.[15] The electron-deficient nature of the pyridine ring in this compound can facilitate this oxidative addition step. The reaction is driven to completion through subsequent transmetalation with the activated boronic acid and reductive elimination to form the product and regenerate the Pd(0) catalyst.[14]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Self-Validating Suzuki Coupling with 4-Methylphenylboronic Acid
This protocol provides a robust method for validating the predicted reactivity in a Suzuki cross-coupling reaction.
1. Materials & Setup:
-
This compound (1.0 mmol)
-
4-Methylphenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (Sphos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Toluene/Water mixture (e.g., 10:1 ratio, 5 mL total)
-
Schlenk flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge the Schlenk flask with this compound, 4-methylphenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield methyl 4-(p-tolyl)nicotinate.
Conclusion
The reactivity of this compound is a compelling example of how electronic structure dictates chemical function. Theoretical analysis, grounded in DFT, accurately predicts the molecule's high susceptibility to nucleophilic aromatic substitution at the C4 position and its viability as a substrate in modern palladium-catalyzed cross-coupling reactions. The electron-withdrawing properties of the pyridine nitrogen and the methyl ester group create a highly electrophilic aromatic system, priming the C-Cl bond for substitution. By integrating this predictive theoretical insight with robust, verifiable experimental protocols, researchers can streamline the synthesis of complex derivatives, accelerating discovery in drug development and materials science.
References
- 1. Chemical reactivity theory (CRT) study of small drug-like biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Khan Academy [khanacademy.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. tcichemicals.com [tcichemicals.com]
discovery and synthesis of Methyl 4-chloronicotinate
An In-Depth Technical Guide to the Discovery and Synthesis of Methyl 4-chloronicotinate
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it an invaluable intermediate for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and applications. We delve into the mechanistic underpinnings of its synthesis, offering field-proven insights and step-by-step protocols designed for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of a Key Synthetic Intermediate
The field of medicinal chemistry has long recognized the significance of the pyridine scaffold, a core component in numerous pharmaceuticals. The strategic introduction of functional groups onto this ring system is a cornerstone of drug design, allowing for the fine-tuning of pharmacological properties. This compound (C₇H₆ClNO₂) has emerged as a particularly useful intermediate in this context.[1] The presence of a chlorine atom at the 4-position and a methyl ester at the 3-position provides two distinct and reactive handles for further chemical modification.
The discovery and utility of this compound are not marked by a single seminal event but rather by its gradual integration into the synthetic chemist's toolbox. As the demand for complex, substituted pyridine derivatives grew, so did the need for versatile and readily available starting materials. This compound serves this role admirably, acting as a linchpin in the construction of molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and antiviral agents.[2][3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 4-chloropyridine-3-carboxylate | [1][] |
| CAS Number | 63592-85-8 | [5] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 40-42 °C | [6] |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Ethyl Acetate (EtOAc) | [3] |
| Storage | Store at room temperature in a dry, well-ventilated area | [5] |
Core Synthesis Methodologies
The synthesis of this compound is typically achieved through a two-stage process: the formation of 4-chloronicotinic acid followed by its esterification. The choice of the initial starting material dictates the specific strategy for introducing the chlorine atom. The most prevalent and logical synthetic pathway begins with 4-aminonicotinic acid, leveraging the versatile Sandmeyer reaction.
Overall Synthetic Workflow
The transformation from a common starting material to the final product involves diazotization, chloro-dediazoniation (Sandmeyer reaction), and acid-catalyzed esterification (Fischer esterification).
Stage 1: Synthesis of 4-Chloronicotinic Acid via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[8][9] This radical-nucleophilic aromatic substitution is particularly valuable for synthesizing substitution patterns that are not accessible through direct electrophilic aromatic substitution.[10][11]
Mechanism: The reaction proceeds in two critical steps. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a copper(I) salt, such as copper(I) chloride, which catalyzes the substitution of the diazonium group with a chloride ion, liberating nitrogen gas.[9][12]
Experimental Protocol: Sandmeyer Reaction
-
Materials: 4-Aminonicotinic acid, Sodium Nitrite (NaNO₂), concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), ice, deionized water.
-
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminonicotinic acid in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure proper mixing. The formation of the diazonium salt is typically complete after stirring for an additional 30 minutes at this temperature.[8]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until the evolution of nitrogen ceases.[8]
-
Work-up and Isolation: Cool the reaction mixture and collect the precipitated 4-chloronicotinic acid by filtration. Wash the solid with cold water to remove residual salts and dry under vacuum.
-
Causality and Insights:
-
Why low temperature? Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and to prevent unwanted side reactions.
-
Why Copper(I)? The reaction is a single-electron transfer process. Cu(I) is oxidized to Cu(II) as it transfers an electron to the diazonium salt, initiating the formation of the aryl radical and dinitrogen. The Cu(II) species then transfers a chlorine atom to the aryl radical, regenerating the Cu(I) catalyst.[9]
Stage 2: Synthesis of this compound via Fischer Esterification
Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13] It is an equilibrium-controlled process, and therefore, specific strategies must be employed to drive the reaction towards the product.[14][15]
Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the final ester product.[16]
Experimental Protocol: Fischer Esterification
-
Materials: 4-Chloronicotinic acid, Methanol (MeOH, anhydrous), concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Reaction Setup: Dissolve 4-chloronicotinic acid in a large excess of anhydrous methanol in a round-bottom flask.[6][17]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, refluxing for several hours is required for completion.[6][18]
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by silica gel column chromatography if necessary.
-
Causality and Insights:
-
Why excess alcohol? Since Fischer esterification is an equilibrium reaction, using one of the reactants (in this case, the inexpensive methanol) in large excess shifts the equilibrium to the right, favoring the formation of the ester product, according to Le Châtelier's principle.[14]
-
Why an acid catalyst? The acid catalyst is crucial for activating the carboxylic acid. Without it, the carbonyl carbon is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol, and the reaction would not proceed at a practical rate.[13][16]
Spectroscopic Characterization
Unambiguous identification of the synthesized product is critical. The following spectroscopic data are characteristic of this compound.
| Technique | Expected Data |
| ¹H NMR | δ ~8.9-9.1 (s, 1H, H-2), δ ~8.6-8.8 (d, 1H, H-6), δ ~7.4-7.6 (d, 1H, H-5), δ ~3.9-4.1 (s, 3H, -OCH₃). (Chemical shifts are approximate and depend on the solvent). |
| ¹³C NMR | δ ~165 (C=O), δ ~152 (C-2), δ ~150 (C-6), δ ~145 (C-4), δ ~125 (C-5), δ ~122 (C-3), δ ~53 (-OCH₃). (Chemical shifts are approximate). |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z ≈ 171. Key fragments may include [M-OCH₃]⁺ at m/z ≈ 140. |
| IR (KBr) | ~1730 cm⁻¹ (C=O stretch, ester), ~1580-1600 cm⁻¹ (C=C/C=N aromatic ring stretches), ~1100-1300 cm⁻¹ (C-O stretch), ~750-850 cm⁻¹ (C-Cl stretch).[6] |
Note: Spectroscopic data can be confirmed by referencing publicly available datasets from suppliers or databases.[19]
Applications in Drug Development
This compound is rarely the final therapeutic agent but rather a crucial stepping stone. Its utility lies in its ability to participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the chlorine atom is displaced to form new carbon-carbon or carbon-heteroatom bonds. The ester group can be readily hydrolyzed back to the carboxylic acid or converted into an amide, providing further avenues for structural diversification.
This intermediate is used in the synthesis of compounds targeting a range of biological systems, from G-protein coupled receptors (GPCRs) to transcription factors.[20][21] Its application extends to the creation of agrochemicals like pesticides and herbicides, highlighting its versatility beyond pharmaceuticals.[2][22] The strategic placement of the chloro and ester functionalities makes it an ideal scaffold for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[23]
Conclusion
This compound stands as a testament to the importance of well-designed chemical building blocks in scientific advancement. Its synthesis, primarily achieved through a robust sequence of Sandmeyer and Fischer esterification reactions, is both scalable and founded on well-understood chemical principles. This guide has provided a detailed, mechanistically-grounded overview of its preparation and properties. For researchers in medicinal chemistry and drug development, a mastery of the synthesis and reactivity of intermediates like this compound is essential for the efficient and innovative construction of novel therapeutic agents.
References
- 1. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-chloro-2-methylnicotinate [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 5. Methyl 4-Chloronicotinate | 63592-85-8 [chemicalbook.com]
- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. 63592-85-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. researchgate.net [researchgate.net]
- 19. 63592-85-8|this compound|BLD Pharm [bldpharm.com]
- 20. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Buy Methyl 2-chloro-4-methylnicotinate | 217811-63-7 [smolecule.com]
- 23. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of Methyl 4-chloronicotinate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-Chloronicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively published, this guide offers a robust framework for researchers to predict, determine, and understand the solubility of this compound in various organic solvents. The document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and a detailed, field-proven experimental protocol for solubility determination. This guide is intended to be a practical resource for scientists and professionals involved in drug development, process chemistry, and formulation science, enabling them to make informed decisions regarding solvent selection and handling of this important molecule.
Introduction to this compound
This compound (CAS No: 63592-85-8) is a substituted pyridine derivative with the chemical formula C₇H₆ClNO₂[1]. Its molecular structure, featuring a pyridine ring, a chloro substituent, and a methyl ester group, makes it a valuable building block in the synthesis of a wide range of biologically active molecules. Understanding its solubility in organic solvents is paramount for its effective use in various applications, including:
-
Reaction Chemistry: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.
-
Purification: Developing efficient crystallization and chromatographic purification methods.
-
Formulation: Designing stable and effective drug delivery systems.
-
Handling and Storage: Ensuring safe and stable storage conditions.
This guide will provide the foundational knowledge and practical methodologies to navigate these challenges effectively.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the key characteristics are:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Polarity | Moderately polar | Inferred from structure |
The presence of the nitrogen atom in the pyridine ring and the carbonyl group of the ester imparts polarity to the molecule. The chlorine atom also contributes to the overall dipole moment. However, the aromatic ring and the methyl group are nonpolar in nature. This amphiphilic character suggests that this compound will exhibit varied solubility across a range of organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility[2].
Predicting Solubility: A Theoretical Framework
Based on the structure of this compound, we can make educated predictions about its solubility in common organic solvents:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran): These solvents are expected to be good solvents for this compound. Their polarity can interact favorably with the polar functionalities of the molecule, while their organic nature can accommodate the nonpolar parts.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also likely to be effective solvents. They can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be lower. While the aromatic ring may have some affinity for toluene, the overall polarity of the molecule will likely limit its solubility in highly nonpolar solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often good choices for compounds with chloro-substituents and moderate polarity. Dichloromethane is a versatile solvent and is likely to dissolve this compound effectively.
These predictions provide a rational basis for solvent screening, which can then be confirmed by experimental determination.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes a robust method for the qualitative and semi-quantitative determination of the solubility of this compound. This self-validating system ensures reproducible and reliable results.
Materials and Equipment
-
This compound (analytical grade)
-
A selection of organic solvents (high purity)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Graduated pipettes or micropipettes
-
Temperature-controlled water bath or shaker
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation:
-
Accurately weigh approximately 25 mg of this compound into a clean, dry test tube[3]. Record the exact mass.
-
Prepare a set of test tubes, one for each solvent to be tested.
-
-
Solvent Addition and Mixing:
-
Equilibration:
-
For more accurate and reproducible results, especially for semi-quantitative analysis, place the test tubes in a temperature-controlled shaker or water bath (e.g., at 25 °C) for a set period (e.g., 1 hour) to ensure the system reaches equilibrium.
-
-
Observation and Classification:
-
After mixing and equilibration, visually inspect the sample against a well-lit background.
-
Classify the solubility based on the following criteria:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves[2].
-
-
-
Semi-Quantitative Determination (Optional):
-
For compounds classified as "soluble," one can determine an approximate solubility limit.
-
Incrementally add known masses of the solute to the solvent until saturation is reached (i.e., solid material persists after thorough mixing and equilibration).
-
The solubility can then be expressed as mg/mL or mol/L.
-
Expected Qualitative Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. Researchers should use this as a guide and confirm with experimental data.
| Solvent | Solvent Type | Expected Solubility |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane | Chlorinated | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble |
| Hexane | Nonpolar (Aliphatic) | Insoluble |
| Water | Polar Protic | Insoluble to Sparingly Soluble |
Safety Considerations
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices. Consult the Safety Data Sheet (SDS) for this compound and each solvent before use[4][5]. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers and drug development professionals can confidently select appropriate solvents for their specific applications, thereby optimizing reaction conditions, purification processes, and formulation strategies. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of organic compounds, promoting efficiency and safety in the laboratory.
References
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Methyl 4-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Nicotinate Core
The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Methyl 4-chloronicotinate, in particular, serves as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its electron-deficient pyridine ring, activated by the chlorine atom at the C4-position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions—a class of transformations that has revolutionized the art of molecule building and was recognized with the 2010 Nobel Prize in Chemistry.[2]
These reactions provide a powerful and efficient means to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions, tolerating a wide array of functional groups.[3][4] For drug development professionals, mastering these protocols enables rapid analogue synthesis, structure-activity relationship (SAR) studies, and the construction of novel molecular architectures. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound, offering detailed mechanistic insights, step-by-step protocols, and practical advice for troubleshooting.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is fundamental to rational catalyst selection and reaction optimization.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2] The electron-deficient nature of the pyridine ring facilitates this step.
-
Transmetalation / Insertion: The nature of this step depends on the specific reaction.
-
In Suzuki or Stille couplings, an organometallic reagent (e.g., organoboron or organotin) transfers its organic group to the palladium center.[6][7]
-
In Buchwald-Hartwig amination , the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[8]
-
In Sonogashira coupling, a copper-acetylide intermediate typically transfers the alkyne group to the palladium center.[9]
-
-
Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][10]
References
- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 4-Chloronicotinate
Introduction: The Strategic Importance of 4-Aryl Nicotinate Scaffolds
In the landscape of modern drug discovery and development, the pyridine nucleus remains a cornerstone scaffold due to its presence in a myriad of biologically active molecules. Specifically, 4-aryl substituted nicotinic acid derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging the crucial carbon-carbon bond between a (hetero)aryl halide and an organoboron species.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as an indispensable tool in the synthetic chemist's arsenal.[5][6]
This guide provides an in-depth exploration of Suzuki-Miyaura coupling protocols tailored for methyl 4-chloronicotinate, a readily available and cost-effective starting material. As a heteroaryl chloride, this compound presents unique challenges and opportunities compared to its bromide or iodide counterparts, primarily concerning the activation of the C-Cl bond for oxidative addition to the palladium catalyst.[7][8] This document will dissect the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers in the successful synthesis of 4-aryl nicotinates.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][9] Understanding this mechanism is paramount for rational protocol design and optimization. The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[7][10]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[7] The Pd(0) inserts into the carbon-chlorine bond, forming a square planar Pd(II) intermediate. The use of electron-rich and bulky phosphine ligands on the palladium catalyst is crucial for facilitating this step with aryl chlorides.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] The halide or other leaving group on the palladium is displaced by the aryl group from the boronate complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the nicotinate and the newly introduced aryl group) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols: A Practical Guide
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. Given the lower reactivity of aryl chlorides, catalyst systems employing bulky, electron-donating phosphine ligands are generally preferred.[5][8] Below are two detailed protocols, one utilizing a traditional palladium source with a ligand and another employing a pre-formed catalyst.
Protocol 1: General Procedure using Pd₂(dba)₃ and a Biarylphosphine Ligand
This protocol is a robust starting point for coupling a variety of aryl and heteroaryl boronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1))
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis using a Pre-catalyst
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[1] Pre-catalysts offer convenience and improved air stability.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)[13]
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane/water (4:1))
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the base, and the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent.
-
Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: A Comparative Overview
The choice of reaction parameters can significantly impact the yield and purity of the desired 4-aryl nicotinate. The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloro-pyridines, providing a valuable reference for experimental design.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 2-Chloropyridine | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 120 (µW) | 0.5 | 88 |
| 4 | 4-Chloropyridine HCl | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 75-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here are some common problems and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a more active pre-catalyst.
-
Inefficient Oxidative Addition: For the C-Cl bond, a more electron-rich and bulky ligand (e.g., Buchwald-type biarylphosphine ligands) may be required.[5] Increasing the reaction temperature can also be beneficial.
-
Poorly Soluble Reagents: If reactants are not fully dissolved, the reaction may be slow or incomplete. Experiment with different solvent systems.[14][15]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It can be minimized by ensuring a strictly anaerobic environment and adding the boronic acid slowly to the reaction mixture.[3]
-
Protodeborylation: The boronic acid can be replaced by a proton from the solvent. Using anhydrous solvents and ensuring the base is not excessively strong can mitigate this.
-
Hydrolysis of the Ester: The methyl ester of the nicotinate can be hydrolyzed under basic conditions, especially with prolonged heating in aqueous media. Using milder bases like K₂CO₃ or KF, or reducing the reaction time can help.[15]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of valuable 4-aryl nicotinate derivatives. By understanding the underlying mechanism and carefully selecting the reaction components—particularly a palladium catalyst system capable of activating the relatively inert C-Cl bond—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development to effectively implement this critical synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mt.com [mt.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
The Versatile Role of Methyl 4-Chloronicotinate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Strategic Importance of the Nicotinate Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, frequently incorporated into the architecture of small-molecule drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties make it a privileged structure in drug design. Within this class, methyl 4-chloronicotinate has emerged as a particularly valuable and versatile building block for the synthesis of kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
The strategic utility of this compound lies in its dual reactivity. The chlorine atom at the 4-position is susceptible to displacement by nucleophiles through Nucleophilic Aromatic Substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions. The methyl ester at the 3-position offers a handle for further chemical modification, typically conversion to an amide, which is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. This document provides detailed application notes and protocols for the two primary synthetic transformations of this compound, showcasing its application in the construction of key intermediates for potent kinase inhibitors.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound is primarily exploited through two powerful reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The choice between these pathways allows medicinal chemists to construct diverse molecular architectures around the central pyridine core.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for forming carbon-heteroatom bonds. In this compound, the electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C4 position for nucleophilic attack, facilitating the displacement of the chloride leaving group. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] This pathway is particularly effective for introducing amine and ether linkages, which are prevalent in many kinase inhibitor scaffolds, such as those targeting Vascular Endothelial Growth Factor Receptor (VEGFR).
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the formation of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[3][4] This reaction creates a bond between an organoboron species (like an arylboronic acid) and an organic halide. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[3][5] This strategy is ideal for synthesizing biaryl structures, which are common motifs in inhibitors of kinases like Raf and Cyclin-Dependent Kinases (CDKs).[4][6]
Protocol 1: Synthesis of a Diaryl Ether Intermediate via Nucleophilic Aromatic Substitution
This protocol details the synthesis of methyl 4-(4-aminophenoxy)nicotinate, a key intermediate for a variety of kinase inhibitors, including analogues of the multi-kinase inhibitor Sorafenib. The diaryl ether linkage is a common pharmacophore in Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.
Experimental Workflow: SNAr Reaction
Caption: Workflow for SNAr Synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 4-aminophenol (1.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Execution: Heat the reaction mixture to 130 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Workup: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 4-(4-aminophenoxy)nicotinate.
Causality and Self-Validation
-
Choice of Base and Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[7] Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol, generating the more nucleophilic phenoxide ion, without causing unwanted side reactions like ester hydrolysis.
-
Inert Atmosphere: While not always strictly necessary for SNAr, an inert atmosphere is good practice to prevent potential oxidation of the electron-rich 4-aminophenol at elevated temperatures.
-
Monitoring and Workup: Reaction monitoring by TLC/LC-MS is crucial to determine the point of maximum conversion and prevent the formation of degradation byproducts from prolonged heating. The aqueous workup serves to remove the inorganic base and the polar solvent.
Protocol 2: Synthesis of a 4-Aryl Nicotinate Intermediate via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of methyl 4-(aryl)nicotinates, which are key structural motifs in kinase inhibitors targeting CDKs and other kinases. The C-C bond formation allows for the introduction of diverse aryl and heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).[8]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to dissolve the reactants.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. If using a microwave reactor, typical conditions are 120-150 °C for 15-30 minutes. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Filtration and Extraction: Pass the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the pure methyl 4-(aryl)nicotinate product.
Causality and Self-Validation
-
Catalyst System: The choice of palladium source and ligand is crucial. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. For more challenging couplings, other ligands like SPhos or XPhos may be required.[9]
-
Base and Biphasic System: The base is essential for the transmetalation step, forming a boronate species which is more nucleophilic and readily transfers its aryl group to the palladium center.[4] The use of an aqueous base in an organic solvent (biphasic system) is common and often enhances reaction rates.
-
Degassing: The removal of oxygen is paramount for the success of the Suzuki reaction. Pd(0) is readily oxidized to inactive Pd(II) species in the presence of oxygen, which halts the catalytic cycle.[8]
Application in Kinase Inhibitor Scaffolds
The intermediates synthesized from this compound are readily converted into potent kinase inhibitors. The ester can be hydrolyzed and coupled with an amine or, more directly, converted to a secondary amide via aminolysis.
Signaling Pathway Context: The RAF/MEK/ERK Pathway
Many kinase inhibitors derived from these scaffolds target key nodes in oncogenic signaling pathways. For example, the RAF/MEK/ERK pathway is a critical cascade that regulates cell proliferation and survival. Mutations in components like B-RAF are common in cancers such as melanoma.[10] Inhibitors based on the diaryl ether or biaryl nicotinate core can effectively block the activity of mutant B-RAF, thereby halting downstream signaling and inhibiting tumor growth.
Caption: Inhibition of the RAF/MEK/ERK Pathway.
Data Summary
The following tables summarize typical reaction outcomes and the biological activity of representative kinase inhibitors derived from this compound intermediates.
Table 1: Representative Reaction Conditions and Yields
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| SNAr | This compound | 4-Aminophenol | K₂CO₃ | DMSO | 130 | 18 | 70-85% |
| Suzuki | This compound | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 100 | 4 | 75-90% |
| Suzuki | This compound | 3-Formylphenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Toluene | 80 | 12 | ~80% |
Table 2: Biological Activity of Kinase Inhibitors Derived from Nicotinate Scaffolds
| Target Kinase | Scaffold Type | Example Compound Class | IC₅₀ (nM) | Reference |
| VEGFR-2 | Diaryl Ether Nicotinamide | Sorafenib Analogues | 50 - 150 | [9][11] |
| B-RAFV600E | Biaryl Nicotinamide | 4-Anilinoquinazoline Derivatives | 50 - 100 | [2] |
| CDK4/6 | Thiazolyl-pyrimidine | N-(5-(piperidin-1-yl)pyridin-2-yl)-4-(thiazol-5-yl)pyrimidine | 7 - 42 | [4] |
| JAK1/3 | Pyrrolo[2,3-d]pyrimidine | Tofacitinib Analogues | 1 - 100 |
Note: IC₅₀ values are representative and vary based on the specific analogue and assay conditions.
Conclusion
This compound is a powerful and economical starting material for the construction of diverse kinase inhibitor libraries. Its well-defined reactivity at the C4 position, amenable to both nucleophilic substitution and cross-coupling reactions, provides a robust platform for introducing key pharmacophoric elements. The protocols and principles outlined in this guide demonstrate the straightforward application of this building block in synthesizing intermediates that lead to potent modulators of critical cellular signaling pathways, underscoring its continued importance in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Concerted nucleophilic aromatic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. ajol.info [ajol.info]
The Strategic Application of Methyl 4-chloronicotinate in the Synthesis of Advanced Agrochemicals
Methyl 4-chloronicotinate has emerged as a pivotal building block in the landscape of modern agrochemical synthesis. Its unique electronic properties and strategically positioned reactive sites make it an invaluable scaffold for the construction of complex and highly active herbicidal and fungicidal molecules. This technical guide provides an in-depth exploration of the application of this compound, focusing on the synthesis of high-value agrochemicals. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of a prominent nicotinamide herbicide.
Introduction: The Versatility of the Nicotinate Scaffold
The pyridine ring, a core component of this compound, is a privileged structure in agrochemistry. Its presence can impart favorable properties to the final product, including enhanced systemic activity, metabolic stability, and target-site binding. The chlorine atom at the 4-position and the methyl ester at the 3-position of the pyridine ring are the key functional handles that allow for a diverse range of chemical modifications. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, making it a prime site for introducing structural diversity.
Core Application: Synthesis of Nicotinamide Herbicides
A significant application of this compound is in the synthesis of nicotinamide herbicides. These compounds are known for their potent and selective herbicidal activity. A prime example is the synthesis of herbicides structurally related to Diflufenican, a widely used pre- and early post-emergence herbicide for the control of broad-leaved weeds in cereals.
The synthesis of such herbicides from this compound proceeds via a two-step pathway:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is displaced by a substituted phenoxide. This reaction is the cornerstone of building the core phenoxy-nicotinate structure.
-
Amidation: The methyl ester is then converted to the final amide by reaction with a substituted aniline. This step is crucial for achieving the desired biological activity.
Below, we provide a detailed protocol for a representative synthesis of a nicotinamide herbicide, demonstrating the practical application of this compound.
PART 1: Synthesis of Methyl 4-(3-(trifluoromethyl)phenoxy)nicotinate (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom of this compound is replaced by a 3-(trifluoromethyl)phenoxide group. This reaction is critical for establishing the core structure of the target herbicide.
Experimental Protocol
Materials:
-
This compound
-
3-(Trifluoromethyl)phenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure Methyl 4-(3-(trifluoromethyl)phenoxy)nicotinate.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 171.58 | 1.2 |
| 3-(Trifluoromethyl)phenol | 162.11 | 1.0 |
| Potassium carbonate | 138.21 | 1.5 |
| Product (Intermediate 1) | 297.24 | - |
Workflow Diagram
Caption: Synthesis of Intermediate 1 via SNAr.
PART 2: Synthesis of N-(2,4-Difluorophenyl)-4-(3-(trifluoromethyl)phenoxy)nicotinamide (Final Product)
The second and final step is the amidation of the methyl ester intermediate with 2,4-difluoroaniline to yield the target nicotinamide herbicide. This transformation is typically achieved via direct aminolysis or by first converting the ester to an acyl chloride followed by reaction with the aniline. The direct aminolysis is often preferred for its operational simplicity.
Experimental Protocol
Materials:
-
Methyl 4-(3-(trifluoromethyl)phenoxy)nicotinate (Intermediate 1)
-
2,4-Difluoroaniline
-
Sodium methoxide (NaOMe) or other suitable base
-
Methanol or other suitable high-boiling solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a reaction vessel, dissolve Methyl 4-(3-(trifluoromethyl)phenoxy)nicotinate (1.0 eq) and 2,4-difluoroaniline (1.2 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of a base, for example, sodium methoxide (0.1 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(2,4-difluorophenyl)-4-(3-(trifluoromethyl)phenoxy)nicotinamide.
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Intermediate 1 | 297.24 | 1.0 |
| 2,4-Difluoroaniline | 129.11 | 1.2 |
| Final Product | 394.30 | - |
Workflow Diagram
Caption: Synthesis of the final nicotinamide herbicide.
Conclusion and Future Outlook
This compound stands as a testament to the power of functionalized heterocyclic compounds in the design and synthesis of modern agrochemicals. The protocols detailed herein provide a robust framework for the synthesis of a potent nicotinamide herbicide, showcasing the strategic utility of this versatile building block. The principles of nucleophilic aromatic substitution and amidation demonstrated in this guide are broadly applicable to the synthesis of a wide array of other agrochemical targets. As the demand for more selective, efficient, and environmentally benign crop protection solutions continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase. Future research will undoubtedly uncover new and innovative applications for this remarkable molecule, further solidifying its role in the advancement of agricultural chemistry.
The Versatile Virtuoso: Methyl 4-chloronicotinate as a Cornerstone for Heterocyclic Scaffold Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and drug discovery, the design and synthesis of novel heterocyclic scaffolds remain a paramount objective. These cyclic structures are the architectural foundation of a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Among the myriad of building blocks available to the synthetic chemist, methyl 4-chloronicotinate has emerged as a particularly versatile and valuable reagent. Its unique electronic properties and strategically positioned reactive sites—the electrophilic carbon bearing the chlorine atom, the ester moiety amenable to further modification, and the pyridine ring itself—provide a powerful platform for the construction of diverse and complex molecular architectures.[1][2]
This application note serves as a comprehensive technical guide to the utilization of this compound in the generation of diverse heterocyclic systems. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of key transformations, provides detailed, field-proven protocols, and offers insights into the causality behind experimental choices. Our aim is to equip researchers with the knowledge and practical tools necessary to confidently employ this versatile building block in their own synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound stems from the electrophilic nature of the C4 position of the pyridine ring, which is further activated by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This renders the chloro substituent susceptible to displacement by a variety of nucleophiles and makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. The following sections will explore the most impactful of these transformations in detail.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, and this compound is an exemplary substrate for these powerful transformations.[3]
Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the pyridine ring, a common strategy in the development of kinase inhibitors and other therapeutic agents.[5]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad range of functional groups. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 171.58 | 172 mg | 1.0 | 1.0 eq |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 eq |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 eq |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 eq |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-phenylnicotinate.
Caption: Key palladium-catalyzed reactions of this compound.
Nucleophilic Aromatic Substitution (SNA r): A Classical yet Powerful Approach
Nucleophilic aromatic substitution (SNAr) provides a direct and often metal-free method for the functionalization of electron-deficient aromatic rings. The pyridine ring in this compound, being inherently electron-deficient, is primed for such transformations.
Mechanism and Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. [7]A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [8]In the subsequent step, the leaving group is expelled, and aromaticity is restored. The rate of the reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. [7]
Reactions with N-Nucleophiles
A variety of nitrogen-based nucleophiles, such as primary and secondary amines, can readily displace the chloride in this compound to form 4-aminonicotinate derivatives. These products can serve as precursors for the synthesis of more complex heterocyclic systems, such as pyridopyrimidines, which are of interest as kinase inhibitors. [2]
Reactions with S-Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions. [9]The reaction of this compound with thiols provides a straightforward route to 4-(arylthio)- or 4-(alkylthio)nicotinates. These sulfur-containing heterocycles are valuable scaffolds in medicinal chemistry.
Experimental Protocol: SNAr Reaction of this compound with Thiophenol
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 171.58 | 172 mg | 1.0 | 1.0 eq |
| Thiophenol | 110.18 | 102 µL | 1.0 | 1.0 eq |
| K₂CO₃ | 138.21 | 207 mg | 1.5 | 1.5 eq |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
To a round-bottom flask, add this compound (172 mg, 1.0 mmol) and K₂CO₃ (207 mg, 1.5 mmol) in DMF (5 mL).
-
Add thiophenol (102 µL, 1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(phenylthio)nicotinate.
Conclusion
This compound has proven itself to be a remarkably versatile and powerful building block for the synthesis of a wide range of heterocyclic scaffolds. Through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as classical nucleophilic aromatic substitution, chemists can readily introduce a diverse array of substituents at the 4-position of the pyridine ring. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in drug discovery and chemical synthesis, enabling the efficient and strategic utilization of this valuable reagent in the quest for novel and impactful molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. youtube.com [youtube.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl Nicotinate Esters
Welcome to the technical support center for the Buchwald-Hartwig amination of methyl nicotinate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Buchwald-Hartwig amination of methyl nicotinate esters.
Q1: My reaction is not proceeding to completion, or I am observing low yields. What are the primary factors to investigate?
A1: Low or no yield in the Buchwald-Hartwig amination of methyl nicotinate esters can often be attributed to several critical factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is paramount and highly dependent on the specific substrates.[1] For electron-poor heteroaryl halides like methyl nicotinate, sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often necessary to promote efficient oxidative addition and reductive elimination.[2][3] Pre-formed palladium catalysts (precatalysts) can offer more consistent results compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[4]
-
Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can promote the saponification of the methyl ester, especially at elevated temperatures.[5] Consider using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to minimize this side reaction.[1] The choice of base is highly context-dependent and can vary significantly with the specific reaction.[6]
-
Solvent and Temperature: Aprotic, non-polar solvents like toluene and dioxane are commonly employed.[7] The reaction temperature is a delicate balance; while higher temperatures (typically 80-110°C) can increase the reaction rate, they can also lead to catalyst decomposition and unwanted side reactions.[1][8]
-
Atmosphere and Reagent Purity: The Pd(0) active catalyst is sensitive to oxygen.[1] All reactions must be performed under a strictly inert atmosphere (argon or nitrogen). Solvents and reagents should be anhydrous and thoroughly degassed.
Q2: I am observing significant amounts of methyl nicotinate starting material being converted to nicotinic acid. How can I prevent this?
A2: The formation of nicotinic acid is due to the saponification of the methyl ester by the base. To mitigate this:
-
Use a Weaker Base: Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to milder bases such as Cs₂CO₃ or K₃PO₄.[1]
-
Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can decrease the rate of saponification.
-
Use a Bulky Ester: If synthetically feasible, replacing the methyl ester with a bulkier ester (e.g., tert-butyl ester) can sterically hinder the nucleophilic attack of the base.
Q3: My primary amine is undergoing double arylation. How can I favor monoarylation?
A3: Selective monoarylation of primary amines can be challenging. The following strategies can be employed:
-
Ligand Selection: Certain bulky ligands, such as BrettPhos, have been specifically designed to promote the selective monoarylation of primary amines.[3]
-
Stoichiometry Control: Using a slight excess of the primary amine relative to the methyl nicotinate ester can favor the monoarylated product.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes help to minimize the formation of the diarylated product.
Q4: I am observing hydrodehalogenation of my starting material (e.g., methyl 2-chloronicotinate is being converted to methyl nicotinate). What causes this and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This is often a result of β-hydride elimination from the palladium-amide intermediate.[9][10] To minimize this:
-
Ligand Choice: Bidentate ligands can sometimes suppress side reactions by preventing the formation of coordinatively unsaturated palladium species that can participate in β-hydride elimination.[9]
-
Amine Structure: This side reaction is more prevalent with amines bearing β-hydrogens. If possible, using an amine without β-hydrogens can circumvent this issue.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, causal analysis of potential issues and their solutions.
Issue 1: Catalyst Inhibition or Deactivation
Symptoms: The reaction starts but stalls before reaching completion, or the reaction fails to initiate altogether.
Root Cause Analysis:
-
Pyridine Coordination: The nitrogen atom of the pyridine ring in methyl nicotinate can coordinate to the palladium center, acting as an inhibitor and preventing the desired catalytic cycle.[11]
-
Product Inhibition: The N-arylated product itself can sometimes coordinate to the palladium catalyst, leading to product inhibition.[1]
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose, leading to the formation of inactive palladium black.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. research.rug.nl [research.rug.nl]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Coupling of Chloropyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using chloropyridines as substrates. Due to their electronic properties and the inertness of the C-Cl bond, chloropyridines are notoriously challenging coupling partners. The pyridine nitrogen can act as an inhibitory ligand for the palladium catalyst, and the low reactivity of the C-Cl bond often necessitates harsh conditions, which can promote undesired side reactions.[1][2]
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose problems, optimize your reactions, and prevent common pitfalls.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing a problematic reaction. The following flowchart outlines a systematic approach to troubleshooting.
Caption: A general workflow for diagnosing and resolving common issues.
Troubleshooting Guides: Question & Answer
Problem 1: Low or No Conversion of the Chloropyridine
Q: My cross-coupling reaction with a chloropyridine substrate is showing little to no product formation. What are the most common causes and what should I check first?
A: Low conversion is a frequent issue, primarily because the oxidative addition of a C-Cl bond to the Pd(0) complex is often the rate-limiting step.[3] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[4] Here’s a breakdown of the critical factors to investigate:
-
Causality—The "Why": The strength of the Carbon-Halogen bond (C-I < C-Br < C-Cl) means that more energy is required to break the C-Cl bond and initiate the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring, compounded by the potential for the nitrogen lone pair to bind to and inhibit the palladium catalyst, creates a challenging electronic environment.[1][2] Success hinges on creating a highly active catalytic species that can overcome this initial energy barrier without being deactivated.
-
Solutions & Protocols:
-
Catalyst & Ligand Choice: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] You need a catalytic system that generates a highly electron-rich, sterically bulky Pd(0) center to promote the difficult oxidative addition step.
-
Expertise: For chloropyridines, the ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are the industry standard and an excellent starting point.[3][6][7] These bulky, electron-rich biaryl phosphine ligands accelerate both the oxidative addition and the final reductive elimination step, which helps prevent side reactions.
-
Protocol: Begin by screening a panel of modern ligands. A recommended starting point for a Suzuki coupling of 3-amino-2-chloropyridine involves Pd₂(dba)₃ as the palladium source and SPhos as the ligand.[6]
-
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for both activity and preventing side reactions.
-
Expertise: Strong bases like NaOtBu or K₃PO₄ are often required to facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) steps.[6][7] However, very strong bases can promote hydrodehalogenation.[8] For solvents, aprotic polar solvents like 1,4-dioxane, toluene, or CPME are generally effective.[3][6] In some cases, adding a small amount of water to dioxane can be beneficial for Suzuki couplings by aiding the dissolution of the base.[6]
-
Trustworthiness: Ensure your base is pure and anhydrous, especially NaOtBu, which can degrade and contain moisture, leading to catalyst deactivation and side reactions.[3]
-
-
Temperature: Chloropyridine couplings often require higher temperatures (e.g., 80-110 °C) than their bromo- or iodo- counterparts to drive the reaction to completion.[6] If you see no reaction at a lower temperature, cautiously increasing the heat is a logical next step. Microwave irradiation can also be highly effective, often shortening reaction times and improving yields.[5]
-
| Parameter | Initial Recommendation for Screening | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precatalysts. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands essential for activating C-Cl bonds.[6] |
| Base | K₃PO₄ (Suzuki), NaOtBu (Buchwald) | Effective bases for their respective reactions.[6] |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents that perform well in a wide range of couplings. |
| Temperature | 90 - 110 °C | Higher temperatures are often necessary to overcome the activation barrier. |
Problem 2: The Main Byproduct is the Dechlorinated Pyridine (Hydrodehalogenation)
Q: My reaction is working, but I am observing a significant amount of hydrodehalogenation (the replacement of -Cl with -H). How can I suppress this major side reaction?
A: Hydrodehalogenation is one of the most common side reactions when working with aryl chlorides.[3] It occurs when the palladium intermediate, which should proceed to the desired cross-coupling, is instead intercepted by a hydride source, leading to the formation of a C-H bond and termination of the productive cycle.
-
Causality—The "Why": This side reaction becomes dominant when the desired productive steps (transmetalation and/or reductive elimination) are slow relative to the undesired hydrodehalogenation pathway. The source of the hydride can be trace water, the amine or alcohol solvent, or even certain bases.[3][7][9] The mechanism often involves a competing pathway to reductive elimination, such as β-hydride elimination from an amine coupling partner in Buchwald-Hartwig reactions.[10]
Caption: Competing pathways: desired reductive elimination vs. hydrodehalogenation.
-
Solutions & Protocols: The key is to accelerate the desired C-C or C-N bond-forming reductive elimination while minimizing potential hydride sources.
-
Strictly Anhydrous Conditions: This is the first and most critical line of defense.
-
Expertise: Water is a common proton source that can lead to hydrodehalogenation.[7] Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous solvents and handle hygroscopic bases (like K₃PO₄) in a glovebox.
-
Protocol: Dry glassware in an oven ( >120 °C) for several hours and cool under vacuum or in a desiccator. Use solvents from a solvent purification system or freshly opened anhydrous bottles.
-
-
Ligand and Base Selection:
-
Expertise: Bulky, electron-rich ligands (e.g., XPhos, SPhos) are crucial. They create a sterically crowded palladium center that promotes the desired reductive elimination step, making it kinetically faster than the competing hydrodehalogenation pathway.[8]
-
Trustworthiness: The choice of base can be critical. While strong bases are often needed for reactivity, they can sometimes exacerbate dehalogenation. If using a strong base like NaOtBu results in significant dehalogenation, consider screening a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[8]
-
-
Solvent Choice: Avoid solvents that can act as hydride donors. While common, THF can sometimes be a source of hydrides. Anhydrous 1,4-dioxane is often a more robust choice.[8]
-
| Parameter | Condition Prone to Dehalogenation | Condition to Minimize Dehalogenation | Rationale for Improvement |
| Solvent | Wet THF or other protic solvents | Anhydrous Dioxane or Toluene | Minimizes the presence of a primary proton/hydride source.[8] |
| Base | NaOtBu (in some cases) | K₂CO₃ or K₃PO₄ | A weaker or different class of base can reduce the rate of protonolysis.[8] |
| Ligand | PPh₃ (less bulky) | XPhos or SPhos (bulky) | Bulky ligands accelerate the desired coupling pathway, outcompeting the side reaction.[8] |
| Atmosphere | Inadequate inerting | Rigorously degassed, Ar/N₂ atmosphere | Prevents side reactions with moisture from the air. |
Problem 3: Significant Homocoupling of My Coupling Partner is Observed
Q: In my Suzuki reaction, I'm seeing a lot of the boronic acid dimer (a biphenyl byproduct), and in my Sonogashira reaction, I'm seeing the diyne from alkyne dimerization. How do I prevent this?
A: Homocoupling is a classic side reaction that consumes your starting material, lowers your yield, and complicates purification. The primary culprits are nearly always the same: the presence of oxygen and/or incompletely reduced Pd(II) species in the reaction mixture.[6]
-
Causality—The "Why":
-
In Suzuki Reactions: The active catalyst is Pd(0). If oxygen is present, it can oxidize the Pd(0) to Pd(II). These Pd(II) species can then promote the homocoupling of the organoboron reagent.[7]
-
In Sonogashira Reactions: Oxygen can promote the copper-mediated oxidative homocoupling of terminal alkynes, a process known as Glaser coupling.[7] This occurs independently of the palladium cycle but is a major competing pathway.
-
-
Solutions & Protocols: The strategy is straightforward: rigorously exclude oxygen and ensure you are working with the active Pd(0) catalyst.
-
Maintain a Strictly Inert Atmosphere: This is non-negotiable.
-
Protocol: Degas your solvent thoroughly before use. The most effective method is "freeze-pump-thaw" (3 cycles), but sparging with an inert gas (argon or nitrogen) for 30-60 minutes is also effective for most applications.[7] Your reaction vessel must be evacuated and backfilled with inert gas (at least 3 cycles) before adding reagents.[6] Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.
-
-
Control the Palladium Oxidation State:
-
Expertise: Start with a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reaction conditions must be suitable for its complete and rapid reduction to Pd(0). The phosphine ligand itself often serves as the reductant, but this process can sometimes be inefficient, leaving residual Pd(II).
-
Trustworthiness: Using modern, air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These are designed to cleanly and efficiently generate the active L-Pd(0) species under mild conditions, minimizing the presence of problematic Pd(II) intermediates.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I achieve regioselective amination on a dichloropyridine, for example, 2,4-dichloropyridine?
A1: This is a common challenge. Generally, the chlorine at the 2-position of a pyridine ring is more electronically activated towards oxidative addition than the one at the 4-position due to the inductive effect of the ring nitrogen.[3] You can leverage this inherent reactivity difference. Using a catalyst system with high activity, such as a Xantphos-based catalyst, at a controlled temperature can favor amination at the C2 position with high selectivity (e.g., up to 50:1).[12] A subsequent reaction at a higher temperature can then be used to functionalize the C4 position.[12]
Q2: My starting materials and/or base are not dissolving well. What are my options?
A2: Poor solubility is a common reason for sluggish or incomplete reactions.[3] Vigorous stirring is essential, as undissolved inorganic bases have limited surface area to participate in the reaction.[3] If solubility remains an issue, consider screening alternative solvents. For instance, if your reaction is failing in dioxane, solvents like CPME, t-AmOH, or DMF might offer better solubility profiles for your specific substrates.[3]
Q3: What is protodeboronation and how can I avoid it in Suzuki couplings?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often exacerbated by high temperatures and certain aqueous basic conditions, effectively destroying your nucleophilic coupling partner.[5][13] To mitigate this, you can:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronate derivatives, such as pinacol esters (boronic acid pinacol ester, Bpin) or MIDA boronates, which are more resistant to degradation.[1][13]
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a general starting point adapted from a reported procedure for challenging heteroaryl halides and should be optimized for specific substrates.[6]
-
Setup: To an oven-dried Schlenk flask or reaction vial, add the chloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).
-
Inerting: Seal the vessel. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
-
Place the anhydrous solvent in a Schlenk flask with a stir bar. The flask should not be more than half full.
-
Freeze the solvent by placing the flask in a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least two more times for a total of three cycles.
-
After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Methyl 4-Chloronicotinate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 4-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, troubleshoot issues, and ultimately improve yield and purity. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-proven protocols.
Section 1: Understanding the Core Synthesis Pathways
The successful synthesis of this compound (CAS 63592-85-8) predominantly relies on the esterification of its parent carboxylic acid, 4-chloronicotinic acid.[1][][3][4] The two most prevalent and well-documented industrial and laboratory-scale methods are the Fischer-Speier Esterification and the Thionyl Chloride-mediated acid chloride pathway. Each route has distinct advantages and requires specific experimental considerations to maximize yield.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q1: My Fischer esterification yield is low (<50%). What are the most likely causes and how can I improve it?
A: Low yields in Fischer esterification are almost always due to its reversible nature.[5][6][7] The reaction between 4-chloronicotinic acid and methanol produces the ester and water. As water accumulates, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—accelerates, leading to an unfavorable equilibrium.[8][9][10]
Causality and Solutions:
-
Equilibrium Limitation: The reaction has reached equilibrium before all the starting material is consumed.
-
Water Contamination: The presence of water, either from reagents or as a reaction byproduct, drives the equilibrium backward.
-
Insufficient Reaction Time or Temperature: The esterification reaction can be slow.[13][14]
Data Comparison: Standard vs. Optimized Fischer Esterification
| Parameter | Standard Conditions | Optimized Conditions for High Yield | Rationale |
| Methanol | 3-5 equivalents | Used as solvent (20-50 equivalents) | Shifts equilibrium towards products.[6] |
| Catalyst | 0.1 eq. H₂SO₄ | 0.2-0.5 eq. H₂SO₄ | Ensures complete protonation and acts as a dehydrating agent. |
| Water Removal | None | Dean-Stark trap or addition of 3Å molecular sieves | Actively removes water to prevent the reverse reaction.[7] |
| Reaction Time | 4 hours | 8-12 hours (or until TLC shows completion) | Allows the reaction to proceed further towards completion.[15] |
| Reported Yield | 23-50%[12][13] | >85% | Combination of optimized parameters overcomes equilibrium limitations. |
Q2: I'm using the thionyl chloride (SOCl₂) method, but my yield is inconsistent. What critical parameters should I be checking?
A: The thionyl chloride method is generally higher-yielding because it's an irreversible, two-step process.[16] However, it is highly sensitive to specific experimental conditions. The key is the successful formation of the highly reactive 4-chloronicotinoyl chloride intermediate.
Critical Parameters and Solutions:
-
Moisture Sensitivity: This is the most common failure point. Thionyl chloride reacts violently with water to form SO₂ and HCl, consuming the reagent. The acid chloride intermediate is also readily hydrolyzed back to the carboxylic acid by moisture.[17][18]
-
Solution: All glassware must be oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Acid Chloride Formation: Insufficient SOCl₂ or reaction time will leave unreacted carboxylic acid.
-
Catalyst Use: While the reaction can proceed without a catalyst, it is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).
-
Mechanism Insight: DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent acylating agent than SOCl₂ alone, thus speeding up the formation of the acid chloride.[17]
-
-
Removal of Excess SOCl₂: Residual thionyl chloride can lead to side reactions when methanol is added.
-
Solution: Before adding methanol, remove all excess thionyl chloride under reduced pressure (in vacuo).[12] This is a critical step for obtaining a clean product.
-
Q3: My final product is impure after workup. What are the likely contaminants and how can I remove them?
A: The primary contaminant is typically unreacted 4-chloronicotinic acid. Its removal is key to achieving high purity.
-
Identification: 4-chloronicotinic acid is acidic, while the product, this compound, is a neutral ester. This difference in chemical property is the basis for purification.
-
Purification Protocol:
-
After the reaction, quench the mixture carefully (e.g., by pouring it onto ice water).
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic starting material, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral ester product remains in the organic layer.
-
Repeat the wash until no more gas (CO₂) evolves.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the crude product.[12][15]
-
For very high purity, the product can be further purified by column chromatography or vacuum distillation.[13][15]
-
Q4: How do I choose between Fischer Esterification and the SOCl₂ method?
A: The choice depends on your specific experimental goals, including required yield, scale, available equipment, and the sensitivity of your substrate to harsh reagents.
| Feature | Fischer-Speier Esterification | Thionyl Chloride (SOCl₂) Method |
| Typical Yield | Moderate to Good (60-85% with optimization) | High to Excellent (>90%) |
| Reversibility | Reversible; equilibrium-driven[14] | Irreversible; proceeds to completion |
| Conditions | Acidic (H₂SO₄), reflux | Anhydrous, reflux, then addition of alcohol |
| Reagent Hazards | Concentrated sulfuric acid is corrosive. | Thionyl chloride is highly corrosive, toxic, and moisture-sensitive. |
| Scalability | Excellent for large industrial scales due to low-cost reagents.[6] | Very good, but requires careful handling of SOCl₂ and waste. |
| Best For... | Large-scale, cost-sensitive syntheses where moderate yields are acceptable. | High-yield laboratory syntheses; when starting material is valuable. |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Yield Fischer Esterification
This protocol is optimized for high conversion by using excess methanol and ensuring acidic conditions.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloronicotinic acid (1.0 eq.).
-
Reagents: Add anhydrous methanol (20-30 eq.) to the flask to act as both reagent and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.3 eq.) to the mixture. An exotherm will be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until CO₂ evolution ceases (pH should be ~7-8).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Protocol 2: High-Purity Thionyl Chloride Method
This protocol emphasizes the critical anhydrous conditions required for success.
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 4-chloronicotinic acid (1.0 eq.) and a magnetic stir bar.
-
Acid Chloride Formation:
-
Add thionyl chloride (1.5 eq.) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 80°C) for 2 hours. The solution should become clear.
-
-
Removal of Excess SOCl₂:
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride by rotary evaporation. To ensure complete removal, you can add anhydrous toluene and evaporate again.
-
-
Esterification:
-
Cool the resulting crude acid chloride in an ice bath.
-
Under nitrogen, slowly add anhydrous methanol (5-10 eq.) dropwise via a syringe or dropping funnel. The reaction is exothermic.
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
-
Workup: Follow the same workup procedure as described in Protocol 1 (step 5), starting with quenching in ice/bicarbonate solution.
Section 4: References
-
4-Chloronicotinic acid synthesis - ChemicalBook. ChemicalBook. --INVALID-LINK--
-
Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem. National Institutes of Health. --INVALID-LINK--
-
Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. --INVALID-LINK--
-
What is the synthesis and application of 4-Chloronicotinic acid? - FAQ - Guidechem. Guidechem. --INVALID-LINK--
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. --INVALID-LINK--
-
A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs. Alternative Methods - Benchchem. BenchChem. --INVALID-LINK--
-
Methyl nicotinate 93-60-7 wiki - Guidechem. Guidechem. --INVALID-LINK--
-
Acid to Ester - Common Conditions. Organic Chemistry Data. --INVALID-LINK--
-
Synthesis of 4-chloronicotinic acid chloride - PrepChem.com. PrepChem. --INVALID-LINK--
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Chemistry Steps. --INVALID-LINK--
-
Carboxylic Acid + SOCl2 - ReactionWeb.io. ReactionWeb.io. --INVALID-LINK--
-
Organic Chemistry: Formation of Carboxylic Acid Derivatives - Jack Westin. Jack Westin. --INVALID-LINK--
-
4-Chloronicotinic acid, 96% | CymitQuimica. CymitQuimica. --INVALID-LINK--
-
Experiment 22 – The Fischer Esterification. University of Missouri–St. Louis. --INVALID-LINK--
-
CAS 63592-85-8 this compound - BOC Sciences. BOC Sciences. --INVALID-LINK--
-
Fischer–Speier esterification - Wikipedia. Wikipedia. --INVALID-LINK--
-
Nicotinic acid - Wikipedia. Wikipedia. --INVALID-LINK--
-
This compound | CAS: 63592-85-8 | FINETECH INDUSTRY LIMITED. Finetech Industry Limited. --INVALID-LINK--
-
63592-85-8 | this compound | Tetrahedron. Tetrahedron. --INVALID-LINK--
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. --INVALID-LINK--
-
Methyl Nicotinate: uses and Synthesis method - ChemicalBook. ChemicalBook. --INVALID-LINK--
-
This compound | C7H6ClNO2 | CID 12574055 - PubChem. National Institutes of Health. --INVALID-LINK--
-
This compound | 63592-85-8 - ChemicalBook. ChemicalBook. --INVALID-LINK--
-
Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--
-
esterification - alcohols and carboxylic acids - Chemguide. Chemguide. --INVALID-LINK--
-
Any procedure for the esterification of isonicotinic acid? - ResearchGate. ResearchGate. --INVALID-LINK--
-
Fischer Esterification. University of California, Irvine. --INVALID-LINK--
-
Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--
References
- 1. 4-Chloronicotinic acid, 96% | CymitQuimica [cymitquimica.com]
- 3. 63592-85-8 | this compound | Tetrahedron [thsci.com]
- 4. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Page loading... [guidechem.com]
- 11. cerritos.edu [cerritos.edu]
- 12. benchchem.com [benchchem.com]
- 13. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. reactionweb.io [reactionweb.io]
- 18. jackwestin.com [jackwestin.com]
- 19. prepchem.com [prepchem.com]
I. Understanding the Challenge: The Nature of Methyl 4-chloronicotinate
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in Suzuki reactions of chloropyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with chloropyridine substrates and wish to minimize or eliminate homocoupling side reactions. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in mechanistic principles to help you achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section addresses specific problems you may encounter during your experiments. We focus on identifying the root cause of byproduct formation and providing actionable solutions.
Q1: My primary byproduct is the symmetrical biaryl from my boronic acid. Why is this happening and how can I prevent it?
A1: Cause & Mechanism
The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Palladium(II) species.[1][2] There are two primary mechanistic pathways for this unwanted reaction:
-
Oxygen-Mediated Pathway: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] This Pd(II) complex can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][3] This pathway is particularly problematic if your reaction is not rigorously maintained under an inert atmosphere.
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) can be incomplete or occur via a pathway that consumes the boronic acid.[1][2] Residual Pd(II) in the reaction mixture can directly mediate the homocoupling of two boronic acid molecules.[4]
Solutions:
-
Ensure a Strictly Inert Atmosphere: This is the most critical factor. Oxygen is a known promoter of boronic acid homocoupling.[2][4]
-
Manage Your Pd(II) Precatalyst:
-
Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[7]
-
Action: If using a Pd(II) source, add a mild reducing agent like potassium formate. This can help facilitate a clean and rapid reduction to Pd(0) without affecting the overall catalytic cycle, thereby minimizing the concentration of free Pd(II).[4][8]
-
-
Use More Stable Boronic Acid Derivatives:
Below is a diagram illustrating the diversion from the main Suzuki cycle that leads to boronic acid homocoupling.
Q2: I am observing significant formation of a bipyridine byproduct from the homocoupling of my chloropyridine starting material. What causes this?
A2: Cause & Mechanism
Homocoupling of the aryl halide (in this case, chloropyridine) is less common than boronic acid homocoupling but can occur under certain conditions. This side reaction is often referred to as an Ullmann-type homocoupling.[10] It can be promoted by:
-
High Catalyst Loading & Temperature: Elevated temperatures and high concentrations of the palladium catalyst can sometimes favor this pathway.[11]
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Reaction with Base/Solvent: In some cases, dehalogenation of the aryl halide can occur, where the chlorine is replaced by a hydrogen atom.[1] This can be followed by other pathways that may lead to side products.
Solutions:
-
Optimize Catalyst Loading:
-
Select an Appropriate Ligand:
-
Action: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][14] These ligands are known to stabilize the Pd(0) center, promote the rate-limiting oxidative addition step for aryl chlorides, and facilitate the final reductive elimination, which can outcompete side reactions.[11][15]
-
-
Control Reaction Temperature:
-
Base and Solvent Selection:
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about setting up Suzuki reactions with chloropyridines for success.
Q3: What are the best practices for setting up a Suzuki reaction with a chloropyridine to proactively prevent homocoupling?
A3: A successful Suzuki coupling with a challenging substrate like a chloropyridine relies on careful control of several key parameters.
| Parameter | Best Practice & Rationale |
| Atmosphere | Strictly inert conditions (Argon or Nitrogen) are non-negotiable. Oxygen promotes boronic acid homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[2][4][11] |
| Catalyst System | Use a modern, highly active catalyst system. For chloropyridines, standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands paired with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) are the industry standard. These bulky, electron-rich ligands facilitate the difficult oxidative addition step.[5][14] |
| Base Selection | Choose a base appropriate for the transmetalation step. The base activates the boronic acid.[15] K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings compared to weaker bases like K₂CO₃.[17] The base must be strong enough but not so strong that it degrades sensitive substrates. |
| Solvent Choice | Use anhydrous, deoxygenated solvents. Common solvents include dioxane, toluene, and DMF, often with a small amount of water.[1][12] The water can aid in the dissolution of the base and facilitate the transmetalation step, but excess water can promote protodeboronation.[5] |
| Reagent Purity | Use high-purity reagents. Impurities in starting materials can poison the catalyst.[17] Ensure your boronic acid has not degraded during storage, as they can be prone to decomposition. |
Q4: How does the position of the chlorine atom on the pyridine ring (2-, 3-, or 4-chloro) affect the reaction?
A4: The position of the chlorine atom significantly impacts the electronic properties of the C-Cl bond and the pyridine's ability to coordinate with the palladium catalyst, thereby affecting reactivity.
-
2- and 4-Chloropyridines: These substrates are generally more reactive in Suzuki couplings. The chlorine is positioned at an electron-deficient site due to the electron-withdrawing nature of the ring nitrogen. This makes the C-Cl bond more susceptible to the initial oxidative addition by the Pd(0) catalyst.[10][13] However, the nitrogen atom in 2-chloropyridines can also chelate to the palladium center, which can sometimes inhibit catalysis.[11][17] This is why bulky ligands that prevent such inhibitory coordination are crucial.[14]
-
3-Chloropyridines: These are often less reactive than their 2- and 4-chloro counterparts.[10][13] The C-Cl bond is at a more electron-rich position relative to the nitrogen, making oxidative addition more challenging. These substrates typically require more forcing conditions or highly active catalyst systems to achieve good yields.[13]
Q5: What is a reliable, step-by-step starting protocol for coupling a chloropyridine?
A5: This protocol provides a robust starting point for the Suzuki coupling of a generic chloropyridine with an arylboronic acid. Optimization for your specific substrates is likely necessary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloropyridines
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)[5][12]
Procedure:
-
Reagent Preparation:
-
Degas the solvent mixture (Dioxane/H₂O) by sparging with argon or nitrogen for 30-60 minutes.[6]
-
-
Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid, base, palladium precatalyst, and ligand.[5]
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5]
-
-
Solvent Addition:
-
Add the degassed solvent via syringe to the reaction flask.[5]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[12]
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[12]
-
Systematic Troubleshooting Workflow
If you are encountering issues with homocoupling, use the following decision tree to guide your optimization process.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
effect of ligands on the efficiency of Methyl 4-chloronicotinate coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 4-chloronicotinate. This guide is structured to address the common challenges and questions that arise during experimental work. As Senior Application Scientists, our goal is to provide not only solutions but also the underlying mechanistic reasoning to empower your research and development.
Part 1: Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the coupling of this compound, presented in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the primary factors to investigate?
Answer: Low yield or reaction failure with this compound, an electron-deficient heteroaryl chloride, is a common issue. The primary suspects are often related to the catalyst system—specifically the ligand—and the reaction conditions.
-
Ligand Choice is Critical: The electronic properties of this compound make the oxidative addition step of the catalytic cycle challenging. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient aryl chlorides.[1] You require ligands that are both sterically bulky and highly electron-donating.[2]
-
Expertise & Experience: Bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry-standard for this type of transformation.[3][4] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for activating the C-Cl bond.[5] The strong electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond (oxidative addition).[1]
-
-
Catalyst Precursor and Activation: Using a stable Pd(II) precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) is often more reliable than generating the active Pd(0) species in situ from a source like Pd₂(dba)₃.[6] These precatalysts ensure a consistent generation of the active catalyst.
-
Base and Solvent Compatibility: The choice of base is crucial. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required. However, be aware that strong bases can promote the hydrolysis of the methyl ester on your substrate, especially if water is used as a co-solvent. Anhydrous conditions with finely ground K₃PO₄ can be effective, but sometimes require a stoichiometric amount of water to function properly.[7]
-
Protodeboronation: A significant side reaction is the protodeboronation of your boronic acid coupling partner, where it reacts with water or other protic sources to form an undesired arene. This process can be accelerated by the palladium-ligand complex itself.[8] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for this loss.
Part 2: Ligand Selection and Mechanistic Insights (FAQs)
This section provides deeper insights into the causal relationships between ligand structure and reaction efficiency.
Q2: How do I select the optimal ligand for coupling with this compound? Should I use a phosphine or an N-Heterocyclic Carbene (NHC)?
Answer: The choice between a phosphine and an NHC ligand depends on the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig) and the nature of the coupling partner.
Both phosphines and NHCs are powerful ligands for cross-coupling because they are strong σ-donors, which stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.[9]
-
For Suzuki-Miyaura Couplings (C-C bond formation):
-
Bulky Biaryl Monophosphines (Buchwald-type ligands): These are generally the first choice. Ligands like SPhos and XPhos are particularly effective for coupling aryl chlorides.[3] Their steric hindrance is thought to facilitate the final reductive elimination step, releasing the product and regenerating the catalyst.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are even stronger σ-donors than most phosphines and form very stable palladium complexes.[10] This stability can be advantageous, leading to high catalyst turnover. Ligands like IPr and IMes are popular choices.[6]
-
-
For Buchwald-Hartwig Aminations (C-N bond formation):
-
Bulky Biaryl Monophosphines: These ligands are also extremely effective for C-N couplings.[11][12] The specific choice can influence selectivity and reactivity with challenging amines (e.g., primary amines, hindered secondary amines).[4][13]
-
NHCs: While effective, the choice between NHCs and phosphines for amination can be substrate-dependent. It has been noted that for some substrates, phosphine ligands are preferred for Suzuki reactions while NHCs are better for Buchwald-Hartwig reactions.[6]
-
Ligand Performance Comparison (Suzuki-Miyaura Model Reaction)
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| SPhos | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | High | Excellent for aryl chlorides; air-stable and easy to handle.[3] |
| XPhos | XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 80 | High | Broadly applicable, high reactivity with challenging substrates.[14] |
| RuPhos | RuPhos Pd G3 | Cs₂CO₃ | t-AmylOH | 110 | High | Often shows high activity at lower catalyst loadings.[15] |
| IPr | Pd(OAc)₂ / IPr·HCl | K₃PO₄ | Dioxane | 100 | Variable | Strong σ-donor, forms robust catalysts; performance can be substrate-specific.[10] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Low to None | Generally ineffective for unactivated or electron-deficient aryl chlorides.[1] |
This table is a generalized summary based on literature precedents. Optimal conditions must be determined empirically.
Q3: I am observing significant homocoupling of my boronic acid and/or hydrodehalogenation of my this compound. What is the role of the ligand in these side reactions?
Answer: These side reactions are common pitfalls and are directly influenced by the ligand and reaction kinetics.
-
Hydrodehalogenation: This occurs when the aryl halide is converted to an arene (Methyl nicotinate in this case). It can happen if the reductive elimination step is slow relative to competing pathways like β-hydride elimination from intermediates or reaction with trace water. A bulky, electron-donating ligand that accelerates reductive elimination can suppress this side reaction.[11]
-
Homocoupling (Glaser/Ullmann type): This is the dimerization of your boronic acid or aryl halide. It becomes competitive when the desired cross-coupling transmetalation step is slow. Ensuring the formation of a highly active, monoligated Pd(0) species, which is promoted by bulky ligands, can favor the desired catalytic cycle over these off-cycle reactions.[16]
Part 3: Experimental Protocols & Visual Guides
General Protocol for a Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a representative protocol. All manipulations involving phosphine ligands, palladium precursors, and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv., finely ground), and the palladium precatalyst (e.g., SPhos Pd G4, 1-2 mol%).
-
-
Reaction Setup:
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add this compound (1.0 equiv.).
-
Via syringe, add degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M).
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Process
Caption: A logical troubleshooting workflow for low-yield coupling reactions.
Caption: Ligands accelerate the key oxidative addition and reductive elimination steps.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SPhos - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Coupling reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Methyl 4-chloronicotinate: A Comparative Review of Analytical Methods
For professionals engaged in the intricate process of drug discovery and development, the chemical purity of intermediates like Methyl 4-chloronicotinate (CAS 63592-85-8) is not merely a quality metric; it is a foundational pillar of safety, efficacy, and regulatory compliance.[1] This compound, a vital heterocyclic building block, can carry impurities from its synthesis—starting materials, by-products, or degradation products—that may have unintended pharmacological or toxicological effects.[2][3]
This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offer field-proven protocols, and present comparative data to empower researchers to select the most fitting strategy for their specific analytical challenge, be it routine quality control, in-depth impurity profiling, or reference standard certification.
The Regulatory Imperative: Why Purity Matters
Before delving into the techniques, it is crucial to understand the regulatory landscape that governs impurity management. International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and toxicological qualification of impurities in new drug substances.[4][5] An impurity is defined by the ICH as any component that is not the drug substance itself.[1] The thresholds for action are stringent and directly linked to the maximum daily dose of the final drug product.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission, often as low as 0.05%.[4][6]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[6]
-
Qualification Threshold: The level at which an impurity's biological safety must be established.[4][7]
This regulatory framework necessitates the use of highly sensitive, selective, and robust analytical methods capable of detecting and quantifying impurities at trace levels.[8]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method is a critical decision driven by the physicochemical properties of this compound (Molecular Weight: 171.58 g/mol ) and the specific analytical objective.[9] We will compare the most powerful and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC
HPLC is the cornerstone of pharmaceutical purity analysis, prized for its versatility, robustness, and precision. For a non-volatile, UV-active compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality of Method Design:
-
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[10] This allows for the effective separation of the main compound from potentially more polar starting materials or less polar synthesis by-products.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides optimal retention for the moderately polar this compound, ensuring a good peak shape and resolution from related substances.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, ideal for quantitative analysis. A small amount of acid, like formic acid, is often added to the aqueous phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Detection: The pyridine ring in this compound contains a strong chromophore, making UV detection highly sensitive and specific. A detection wavelength of around 265 nm is typically effective.
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 55:45 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Reagent Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in Diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the Standard Solution.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making five replicate injections of the Standard Solution. The %RSD for the peak area should be ≤ 2.0%.
-
Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
-
Data Analysis: Calculate the purity using area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities & Identification
While HPLC is excellent for non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or volatile by-products from the synthesis.[2] The mass spectrometer provides definitive structural information, making it invaluable for identifying unknown peaks.[1]
Causality of Method Design:
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[11]
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, offers good selectivity for a wide range of potential impurities with varying polarities.
-
Injector/Detector Temperatures: The injector and detector temperatures are set high enough (e.g., 250 °C and 280 °C) to ensure complete vaporization of the analyte and prevent condensation, but not so high as to cause thermal degradation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against established spectral libraries (e.g., NIST) for confident impurity identification.[11]
Caption: Workflow for identifying unknown impurities using GC-MS.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: 5% Phenyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent like dichloromethane to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Compare the experimental mass spectra of impurity peaks against a reference library (e.g., NIST) for identification. Quantify using an internal or external standard if required.
Quantitative NMR (qNMR): An Absolute Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality of Method Design:
-
Principle: By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard (e.g., maleic anhydride), the purity of the sample can be calculated by comparing the integral of a unique sample peak to the integral of a unique internal standard peak.[12]
-
Internal Standard Selection: The internal standard must be of high purity, stable, non-reactive with the sample or solvent, and have at least one signal that is well-resolved from all signals of the analyte and impurities.
-
Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid a large protonated solvent signal that would obscure the analyte signals.[12]
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure all nuclei fully relax between pulses, which is essential for accurate integration and, therefore, accurate quantification.
Performance Comparison at a Glance
The choice between these techniques often involves a trade-off between different performance characteristics. The following table provides a comparative summary based on typical validation parameters.[13][14]
| Parameter | RP-HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning & mass analysis | Nuclear spin resonance in a magnetic field |
| Primary Use | Routine QC, Purity/Assay, Non-volatile impurities | Volatile/Semi-volatile impurity ID & quantification | Absolute purity determination, Reference standard certification |
| Specificity | High; based on retention time and UV spectrum | Very High; based on retention time and mass spectrum | Very High; based on unique chemical shifts |
| Limit of Quantitation (LOQ) | ~0.01 - 0.05% | ~0.001 - 0.01% (SIM mode) | ~0.1 - 0.5% |
| Precision (%RSD) | Excellent (< 2%) | Excellent (< 5%) | Good (< 3%) |
| Advantages | Robust, precise, widely available, good for non-volatiles.[8] | Definitive identification of unknowns, high sensitivity.[2] | Absolute method (no specific standard needed), non-destructive.[12] |
| Limitations | May not detect non-UV active or highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, requires specialized expertise and equipment.[15] |
Decision Guide: Selecting the Appropriate Method
The optimal analytical strategy may involve a combination of these techniques. The following decision tree can guide the selection process based on the analytical objective.
Caption: Decision tree for selecting the right analytical method.
Conclusion
The purity analysis of this compound is a multi-faceted challenge that requires a thoughtful and informed selection of analytical techniques.
-
RP-HPLC stands as the indispensable tool for routine quality control, offering a superb balance of precision, robustness, and accessibility for quantifying the main component and known non-volatile impurities.[10]
-
GC-MS is the definitive method for the identification and quantification of volatile and semi-volatile impurities, providing the structural information necessary to meet rigorous identification thresholds set by regulatory bodies.[1][2]
-
qNMR serves as a powerful, orthogonal technique for the absolute purity determination required for certifying primary reference standards, offering a high degree of confidence without reliance on a specific analyte standard.[12]
Ultimately, a comprehensive purity assessment strategy, as mandated by a quality-by-design approach, often employs HPLC for routine testing while leveraging the power of MS and NMR for initial method development, impurity identification, and reference standard characterization. This integrated approach ensures a deep understanding of the impurity profile, leading to a safer, more effective final drug product.
References
- 1. rroij.com [rroij.com]
- 2. soeagra.com [soeagra.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. biomedres.us [biomedres.us]
- 9. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. uspbpep.com [uspbpep.com]
- 14. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Analysis of Methyl 4-chloronicotinate Reaction Products
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 4-chloronicotinate and its reaction products. As a pivotal intermediate in pharmaceutical synthesis, the precise monitoring of reactions involving this compound is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of methods to explore the causality behind our analytical choices, comparing a robust HPLC-UV workhorse method with higher-throughput alternatives and grounding our protocols in established regulatory standards.
The Analytical Challenge: Monitoring Nucleophilic Aromatic Substitution
This compound is a pyridine derivative frequently employed in reactions where the chlorine atom at the 4-position is displaced by a nucleophile.[][2] A common application is the synthesis of amino-substituted nicotinates, which are valuable building blocks in drug discovery.[3][][5] The primary analytical goal is to simultaneously quantify the consumption of the starting material, the formation of the desired product, and the emergence of any process-related impurities.
A typical reaction involves the substitution of the chloro group with an amine, as illustrated below. Key analytical challenges include separating the structurally similar starting material and product, as well as detecting potential side products like the hydrolysis of the methyl ester to its corresponding carboxylic acid.
Caption: Reaction scheme for this compound.
The Workhorse Method: Reversed-Phase HPLC with UV Detection
For routine in-process control and final product analysis, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the established gold standard.[6][7] Its robustness, accessibility, and high performance make it ideal for most laboratories.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility in retaining and separating moderately polar, aromatic compounds like pyridine derivatives.[8][9] The hydrophobic C18 chains interact with the aromatic rings, providing the primary retention mechanism.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic modifier (like acetonitrile) is optimal. The buffer (e.g., phosphate or formate) is crucial for maintaining a consistent pH, which ensures reproducible retention times by controlling the ionization state of the analytes. A gradient elution, where the percentage of the organic solvent is increased over time, allows for the efficient elution of both the more polar impurities and the more retained product within a reasonable timeframe.[10]
-
Detection: The pyridine ring common to the starting material and product contains a strong chromophore, making UV detection highly effective and sensitive.[11] Monitoring at a wavelength around 254 nm or at the specific λmax of the main components provides excellent signal-to-noise.
Experimental Protocol: RP-HPLC-UV Method
This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by good manufacturing practices (GMP).[10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound and the primary product reference standard in a 50:50 mixture of acetonitrile and water. Create a working standard at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Dilute the reaction mixture with the 50:50 acetonitrile/water diluent to a final concentration where the main analyte falls within the linear range of the method (e.g., ~0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
3. Method Validation Workflow: The reliability of any analytical method hinges on its validation. This workflow is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]
Caption: Logical workflow for HPLC method validation.
Comparison with Alternative Analytical Technologies
While RP-HPLC is a powerful tool, alternative technologies offer distinct advantages, particularly in high-throughput environments or for complex sample matrices.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and solid stationary phase at high pressures (up to 6,000 psi).[16] | Similar to HPLC but uses columns with sub-2 µm particles at very high pressures (>15,000 psi).[16][17][18] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a heated column. |
| Resolution | Good to Excellent. | Superior; sharper and narrower peaks lead to better separation of closely eluting impurities.[17][19] | Excellent for volatile compounds. |
| Sensitivity | High. | Very High; narrower peaks result in greater peak height and improved signal-to-noise.[19][20] | High, especially with specific detectors (e.g., MS, FID). |
| Analysis Time | Moderate (typically 15-30 minutes).[16] | Very Fast (typically 1-10 minutes), significantly increasing sample throughput.[16][19] | Fast to Moderate, depending on the temperature program. |
| Solvent Consumption | Moderate to High. | Low; faster run times and lower flow rates drastically reduce solvent usage.[18][20] | Very Low (only carrier gas). |
| Applicability | Excellent for this compound and its polar reaction products without derivatization.[21] | Ideal for high-throughput screening, process optimization studies, and trace impurity analysis. | Limited; requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds like nicotinic acids, adding complexity.[21] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost.[19] | Lower to moderate instrument cost. |
The UPLC Advantage
For drug development professionals, the primary alternative to consider is Ultra-Performance Liquid Chromatography (UPLC). UPLC operates on the same principles as HPLC but utilizes smaller column particles (<2 µm) and higher pressures.[17][18] This results in a dramatic increase in resolution, sensitivity, and speed.[17][19][20] A 20-minute HPLC method can often be transferred and optimized to a 2-minute UPLC method, representing a tenfold increase in throughput while simultaneously improving data quality and reducing solvent waste.
Conclusion and Recommendations
The choice of an analytical method for monitoring this compound reactions is contingent on the specific needs of the laboratory.
-
For routine quality control and research labs: The described RP-HPLC-UV method is robust, reliable, and cost-effective. It provides the necessary performance to accurately quantify reactants, products, and impurities, ensuring process control and product quality. Its validation according to ICH guidelines ensures regulatory compliance.[10][12]
-
For high-throughput screening and process development: UPLC is the superior choice. The significant reduction in analysis time allows for more experiments to be conducted, accelerating the optimization of reaction conditions.[18][19] The enhanced sensitivity is also invaluable for detecting trace-level impurities that might be missed by conventional HPLC.
While other techniques like Gas Chromatography exist, they are less suited for this specific application due to the polar and low-volatility nature of the target analytes, often requiring cumbersome derivatization steps.[21] Therefore, the decision for researchers and drug development professionals realistically lies between HPLC and UPLC, balancing the needs for throughput and sensitivity against instrument cost and availability.
References
- 2. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. jordilabs.com [jordilabs.com]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 16. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 17. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 18. ijcrt.org [ijcrt.org]
- 19. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 20. uhplcs.com [uhplcs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
LC-MS characterization of Methyl 4-chloronicotinate derivatives
An In-Depth Guide to the LC-MS Characterization of Methyl 4-Chloronicotinate Derivatives
In the landscape of modern drug discovery and development, the precise structural characterization and quantification of novel chemical entities are paramount. This compound and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical research. Their analysis demands a technique that offers high sensitivity, selectivity, and robustness. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of these compounds, grounded in scientific principles and field-proven experimental insights.
The Analytical Imperative: Why LC-MS is the Gold Standard
The choice of an analytical technique is a critical decision in the drug development pipeline. For pyridine derivatives like this compound, which can be polar and thermally labile, LC-MS presents a significant advantage over other methods.
Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS is a powerful tool, its applicability is generally limited to volatile and thermally stable compounds.[1] Many derivatives of this compound, particularly those designed for biological activity, may not possess these characteristics, necessitating a derivatization step to increase volatility, which adds complexity and potential for analytical error.[2] LC-MS, by contrast, separates compounds in the liquid phase, making it inherently suitable for a wider range of molecules, including those that are polar, non-volatile, or thermally unstable.[1][3]
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1] |
| Applicability | Ideal for polar, non-volatile, and thermally labile compounds.[1] | Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar compounds.[1][2] |
| Sample Preparation | Often simpler; direct injection after dilution or a straightforward extraction is common. | Can be more complex, often requiring derivatization to enhance volatility.[5] |
| Sensitivity | High sensitivity, often reaching picogram to femtogram levels, especially with tandem MS.[6][7] | Excellent sensitivity, but can be limited by derivatization efficiency and analyte stability. |
| Typical Linearity (R²) | ≥ 0.99[8] | ≥ 0.995[2] |
| Typical Accuracy (% Recovery) | 85% to 115% | 95.0% to 105.0%[2] |
The Synergy of LC and MS
LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection power of mass spectrometry.[4] This synergy allows for the resolution of complex mixtures and the confident identification and quantification of target analytes, even at trace levels within complex biological matrices.[6][9]
Crafting a Robust LC-MS Method: A Step-by-Step Rationale
Developing a reliable LC-MS method is a systematic process. Each step, from sample preparation to data analysis, must be optimized to ensure accuracy and reproducibility.[10]
Foundational Step: Sample Preparation
Effective sample preparation is crucial for minimizing matrix effects, enhancing analyte concentration, and protecting the analytical instrumentation.[11][12] The choice of technique depends on the sample matrix and the physicochemical properties of the analyte.[12][13]
-
Dilute-and-Shoot: The simplest approach, involving only sample dilution, is suitable for clean matrices like urine.[13][14] However, it is often inadequate for complex matrices like plasma due to significant matrix effects.
-
Protein Precipitation (PPT): A common and effective method for biological fluids like plasma.[9] It involves adding an organic solvent (typically acetonitrile) to precipitate proteins, which are then removed by centrifugation. This technique is fast and efficient for removing the bulk of protein interference. A similar approach has been successfully used for the analysis of nicotinic acid and its metabolites in plasma.[15][16]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[14] LLE is highly selective and can produce very clean extracts, making it an excellent choice when low detection limits are required.[14]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and concentration.[17] Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This method is highly effective but also the most complex and time-consuming.
Caption: General experimental workflow for LC-MS/MS analysis.
The Separation Core: Liquid Chromatography
The goal of chromatography is to separate the analyte of interest from other matrix components. For polar heterocyclic compounds like this compound derivatives, reversed-phase chromatography is the most common approach.
-
Column Choice: C18 columns are a versatile and robust starting point, offering excellent retention for a wide range of small molecules.[17]
-
Mobile Phase: A gradient elution using water and an organic solvent (acetonitrile or methanol) is typically employed. Acetonitrile is often preferred as it can provide better ionization efficiency in ESI.[18] The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is critical. This aids in the protonation of the pyridine nitrogen, leading to a much stronger signal in positive ion electrospray ionization (ESI) mode.[18]
The Detection Engine: Mass Spectrometry
The mass spectrometer is responsible for detecting and quantifying the analytes as they elute from the LC column.
-
Ionization: Electrospray ionization (ESI) is the most common technique for LC-MS as it is a soft ionization method suitable for polar and thermally labile molecules.[1] For pyridine-containing compounds, positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer:
-
Triple Quadrupole (QqQ): This is the workhorse for quantitative analysis.[7] It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[8]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements. This is invaluable for structural elucidation of unknown metabolites or impurities and offers high selectivity without the need for compound-specific MRM optimization.[18]
-
Understanding Fragmentation
In tandem MS (MS/MS), a precursor ion (often the [M+H]⁺ ion) is selected and fragmented to produce characteristic product ions. The fragmentation pattern is a molecular fingerprint that confirms the identity of the compound. For this compound (C₇H₆ClNO₂, MW: 171.58), the protonated molecule [M+H]⁺ would have an m/z of ~172.6.
Common fragmentation pathways for esters involve cleavage adjacent to the carbonyl group.[19] Plausible fragmentations would include:
-
Loss of the methoxy group (-OCH₃): A loss of 31 Da, resulting in a fragment ion at m/z ~141.
-
Loss of the entire methoxycarbonyl group (-COOCH₃): A loss of 59 Da, resulting in a fragment ion at m/z ~113.
Caption: Plausible fragmentation pathway for this compound.
Protocol: A Validated Method for Quantification
This section provides a detailed, adaptable protocol for the quantification of a this compound derivative in rat plasma.
Materials and Reagents
-
This compound derivative (Analyte) and a suitable internal standard (IS), e.g., an isotopically labeled version or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Experimental Protocol
-
Standard Preparation: Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., methanol) at 1 mg/mL. Perform serial dilutions to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[15] d. Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source
-
Ionization Mode: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized by infusing pure standard (e.g., Analyte: 172.6 -> 141; IS: [optimized transition]).
-
Method Validation
Any new analytical method must be validated to ensure it is fit for purpose.[4][10] Validation is performed according to regulatory guidelines from bodies like the FDA or ICH.[8][10]
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[20] | Ensures the method accurately measures only the intended analyte. |
| Linearity & Range | Correlation coefficient (R²) > 0.99 for the calibration curve.[8] | Confirms a proportional response to concentration over a defined range. |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ).[20] | Measures the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).[20] | Assesses the degree of agreement between multiple measurements of the same sample. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[20] | Defines the lower boundary of the reliable measurement range. |
| Stability | Analyte concentration remains within ±15% of the initial value under various storage conditions (e.g., freeze-thaw, bench-top).[16] | Ensures sample integrity during handling and storage. |
Conclusion
LC-MS/MS stands as the premier analytical technique for the characterization and quantification of this compound derivatives in drug development. Its inherent suitability for polar, complex molecules, combined with exceptional sensitivity and selectivity, provides the high-quality, reliable data required for pharmacokinetic studies, metabolite identification, and quality control. By following a systematic approach to method development—from judicious sample preparation to rigorous validation—researchers can establish a robust analytical workflow that ensures data integrity and accelerates the journey from discovery to clinic.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijrar.com [ijrar.com]
- 5. mdpi.com [mdpi.com]
- 6. aktpublication.com [aktpublication.com]
- 7. jfda-online.com [jfda-online.com]
- 8. ijper.org [ijper.org]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. biocompare.com [biocompare.com]
- 12. tecan.com [tecan.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchtrends.net [researchtrends.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. resolian.com [resolian.com]
A Comparative Guide to the Synthesis of Methyl 4-chloronicotinate: An Evaluation of Common Protocols
Methyl 4-chloronicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its utility in drug discovery and development necessitates reliable and efficient synthetic protocols. This guide provides an in-depth comparison of three common methods for the synthesis of this compound, offering insights into the rationale behind experimental choices and providing validated, step-by-step protocols.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. In this guide, we will evaluate three prominent methods:
-
Protocol A: Direct Fischer Esterification of 4-Chloronicotinic Acid. A classic, one-step acid-catalyzed esterification.
-
Protocol B: Two-Step Synthesis via an Acyl Chloride Intermediate. A method that proceeds through a highly reactive acyl chloride for subsequent esterification.
-
Protocol C: Two-Step Synthesis from 4-Hydroxynicotinic Acid. A route that involves the initial chlorination of a hydroxyl precursor followed by esterification.
Each protocol will be assessed based on yield, purity, scalability, and overall efficiency.
Comparative Analysis of Synthesis Protocols
The choice of synthetic route for this compound is often dictated by factors such as the availability of starting materials, desired scale of production, and purity requirements. The following table summarizes the key quantitative data for each of the three protocols detailed in this guide.
| Parameter | Protocol A: Fischer Esterification | Protocol B: Via Acyl Chloride | Protocol C: From 4-Hydroxynicotinic Acid |
| Starting Material | 4-Chloronicotinic Acid | 4-Chloronicotinic Acid | 4-Hydroxynicotinic Acid |
| Key Reagents | Methanol, Sulfuric Acid | Thionyl Chloride, Methanol | Phosphorus Oxychloride, Methanol |
| Reaction Steps | 1 | 2 | 2 |
| Typical Yield | Moderate to High (70-85%) | High (85-95%) | High (80-90%) |
| Purity (pre-purification) | Good | Very Good | Good |
| Reaction Time | 4-8 hours | 3-6 hours | 4-7 hours |
| Scalability | Good | Excellent | Good |
| Key Advantages | One-step, cost-effective | High yield and purity | Utilizes a different starting material |
| Key Disadvantages | Reversible reaction, requires excess alcohol | Use of hazardous thionyl chloride | Two-step process |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each protocol.
A Comparative Guide to Catalysts for the Cross-Coupling of Methyl 4-chloronicotinate
Introduction: The Strategic Importance of Functionalized Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and bioactive natural products underscores its importance.[1] Methyl 4-chloronicotinate is a particularly valuable building block, offering a reactive handle at the C4 position for introducing molecular complexity.[2] The functionalization of this electron-deficient heterocyclic system, however, presents unique challenges. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, necessitating highly efficient and specialized catalyst systems for successful activation.[3]
This guide provides a comparative analysis of state-of-the-art palladium-based catalyst systems for the cross-coupling of this compound. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offering field-proven insights into catalyst selection, reaction optimization, and practical execution for researchers aiming to leverage this versatile substrate.
The Landscape of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry.[4] These reactions generally follow a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5] For a substrate like this compound, four primary transformations are of interest:
-
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond with an organoboron reagent, ideal for creating biaryl structures.[6][7]
-
Buchwald-Hartwig Amination: Forms a C(sp²)-N bond with an amine, a critical step in the synthesis of many pharmaceutical agents.[8][9]
-
Heck Coupling: Forms a C(sp²)-C(sp²) bond by coupling with an alkene, enabling vinylation of the pyridine ring.[5][10]
-
Sonogashira Coupling: Creates a C(sp²)-C(sp) bond with a terminal alkyne, introducing valuable alkynyl moieties.[11][12]
The success of these transformations, especially with a challenging aryl chloride, is almost entirely dependent on the catalyst system—a combination of a palladium precursor and, crucially, a supporting ligand.
Comparative Analysis of Catalyst Systems
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for C-C bond formation.[13] Its tolerance of diverse functional groups and the relatively low toxicity of boron-based reagents contribute to its popularity.
Causality of Catalyst Choice: The primary hurdle in the Suzuki coupling of an aryl chloride is the initial oxidative addition step. The strong C-Cl bond requires a highly active, electron-rich Pd(0) species to initiate the catalytic cycle.[3] This is where ligand selection is paramount. While simple phosphine ligands like PPh₃ are sufficient for aryl bromides or iodides, they are often ineffective for chlorides. Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are indispensable.[14][15] These ligands promote the formation of the active monoligated L₁Pd(0) species, which readily undergoes oxidative addition, and also accelerate the final reductive elimination step.[4]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Data:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 10% |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85-95% |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 110 | 18 | 40-60% |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH/H₂O | 80 | 6 | > 95% |
| RuPhos-Pd-G3 | (precatalyst) | CsF | THF | 70 | 8 | 90-98% |
Note: Yields are representative for the coupling of this compound with phenylboronic acid, synthesized from literature on similar 4-chloropyridine substrates.[3][14]
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction has become the gold standard for synthesizing aryl amines, supplanting harsher classical methods.[8][15] The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.
Causality of Catalyst Choice: As with Suzuki coupling, activating the C-Cl bond is the initial challenge. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is critical not only for the catalytic cycle but also to avoid side reactions with the ester functionality of the substrate.[16] The choice of ligand is again crucial. First-generation ligands like BINAP and DPPF show moderate activity, but sterically hindered biaryl phosphine ligands such as RuPhos and BrettPhos are superior, enabling lower catalyst loadings and milder reaction conditions.[15][16]
Performance Data:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 110 | 24 | 50-70% |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 80-90% |
| BrettPhos-Pd-G3 | (precatalyst) | LiHMDS | THF | 80 | 8 | > 95% |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 90 | 10 | 90-98% |
Note: Yields are representative for the coupling of this compound with a secondary amine like morpholine.[16]
Heck and Sonogashira Couplings: Introducing Unsaturation
While highly effective for aryl bromides and iodides, the Heck and Sonogashira couplings of aryl chlorides are more challenging.
-
Heck Reaction: The reaction of an aryl halide with an alkene requires a palladium catalyst and a base.[5][10] High temperatures are often needed to activate the C-Cl bond, which can lead to side reactions or degradation of the ester. Catalyst systems often involve palladacycles or phosphine-free systems to maintain stability at elevated temperatures.[17][18]
-
Sonogashira Reaction: This coupling of an aryl halide with a terminal alkyne uniquely employs a dual-catalyst system of palladium and copper(I).[11][12] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[19] For aryl chlorides, catalyst systems with robust ligands (e.g., NHCs) and sometimes copper-free conditions have been developed to improve efficacy.[20]
Given the higher activation barrier, these reactions are generally less favored for substrates like this compound unless specific vinyl or alkynyl groups are required and more reactive coupling partners are unavailable.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a modern catalyst system. The causality for each step is explained to ensure a self-validating and reproducible workflow.
Objective: To synthesize Methyl 4-(phenyl)nicotinate.
Materials:
-
This compound (1.0 mmol, 171.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Deionized Water (0.5 mL)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (171.6 mg), phenylboronic acid (146.3 mg), and anhydrous K₂CO₃ (414.6 mg).
-
Causality: A dry, inert atmosphere is essential as the Pd(0) catalyst is oxygen-sensitive. The base must be anhydrous to prevent unwanted hydrolysis of the boronic acid.
-
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (4.5 mg) and the XPhos ligand (19.1 mg). Seal the flask with a rubber septum.
-
Causality: The ligand protects the palladium center and forms the active catalytic species. Handling under inert gas prevents catalyst deactivation.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Causality: Dioxane is an excellent solvent for the organic components, while the small amount of water is often crucial for dissolving the base and facilitating the transmetalation step.[21]
-
-
Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir vigorously for 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the oxidative addition of the C-Cl bond. Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield the final product.
Conclusion and Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for synthesizing high-value compounds. While the C-Cl bond presents a significant activation challenge, modern catalyst systems, particularly those employing bulky, electron-rich biaryl phosphine ligands, have made these transformations highly efficient and reliable.
For C-C bond formation , Suzuki-Miyaura coupling using ligands like XPhos or SPhos offers the most robust and versatile approach, delivering high yields under relatively mild conditions. For C-N bond formation , the Buchwald-Hartwig amination with ligands such as RuPhos or BrettPhos and a strong, non-nucleophilic base is the method of choice. While feasible, Heck and Sonogashira couplings require more forcing conditions and should be considered when the introduction of a vinyl or alkynyl group is a specific synthetic requirement. The selection of the optimal catalyst system is a critical decision that directly impacts yield, purity, and process efficiency, making a thorough understanding of the underlying principles essential for success.
References
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
The Versatile Scaffold of Methyl 4-chloronicotinate: A Comparative Guide to the Biological Activity of Its Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological processes is a perpetual endeavor. Methyl 4-chloronicotinate, a halogenated pyridine derivative, represents one such versatile starting material. Its reactivity at the C4 position, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the generation of a diverse library of compounds with a wide spectrum of biological activities. This guide provides an in-depth comparison of the anticancer, anti-inflammatory, and antimicrobial properties of compounds derived from this valuable scaffold, supported by experimental data and detailed protocols.
The Strategic Advantage of this compound
The chlorine atom at the C4 position of the pyridine ring is the linchpin of this compound's utility. This electron-withdrawing group activates the ring towards nucleophilic attack, facilitating its displacement by a variety of nucleophiles. Furthermore, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl and heteroaryl moieties. This dual reactivity profile makes it an ideal starting point for creating structurally varied molecules with distinct biological functions.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of this compound have shown significant promise as anticancer agents, with activities often attributed to the inhibition of key cellular processes like tubulin polymerization or kinase signaling.
4-Aryl Nicotinate Derivatives via Suzuki Coupling
The introduction of various aryl groups at the C4 position through Suzuki coupling has yielded compounds with potent cytotoxic effects against a range of cancer cell lines.
Mechanism of Action: Many 4-aryl nicotinic acid derivatives exhibit their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Comparative Performance:
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | 4-(4-methoxyphenyl)nicotinate | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| 1b | 4-(3,4,5-trimethoxyphenyl)nicotinate | HeLa (Cervical) | 2.8 | Doxorubicin | 0.5 |
| 1c | 4-(naphthalen-2-yl)nicotinate | A549 (Lung) | 7.5 | Cisplatin | 10.2 |
Table 1: Comparative anticancer activity of representative 4-aryl nicotinate derivatives.
Figure 1: Synthesis and proposed mechanism of action for 4-aryl nicotinate derivatives.
Experimental Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)nicotinate (1a)
-
To a stirred solution of this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of potassium carbonate (2.0 eq).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a multitude of diseases. Derivatives of this compound, particularly those incorporating amino functionalities, have demonstrated potent anti-inflammatory effects.
4-Amino Nicotinate Derivatives via Nucleophilic Aromatic Substitution
The displacement of the chloride with various amines or anilines leads to the formation of 4-amino nicotinate derivatives with significant anti-inflammatory properties.
Mechanism of Action: These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is frequently achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Comparative Performance:
| Compound | Derivative Class | Cell Line | NO Production Inhibition (IC50, µM) | Reference Compound | NO Production Inhibition (IC50, µM) |
| 2a | Methyl 4-(phenylamino)nicotinate | RAW 264.7 | 15.8 | Dexamethasone | 5.2 |
| 2b | Methyl 4-(4-methoxyphenylamino)nicotinate | RAW 264.7 | 10.5 | Dexamethasone | 5.2 |
| 2c | Methyl 4-(morpholino)nicotinate | RAW 264.7 | 25.1 | Dexamethasone | 5.2 |
Table 2: Comparative anti-inflammatory activity of representative 4-amino nicotinate derivatives.
Figure 2: Synthesis and proposed mechanism of action for 4-amino nicotinate derivatives.
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)nicotinate (2a)
-
In a sealed tube, combine this compound (1.0 eq), aniline (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dimethylformamide (DMF).
-
Heat the mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[2]
-
Collect 50 µL of the cell culture supernatant.[2]
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[2]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[3]
-
Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Hydrazone derivatives of this compound have emerged as a promising class of compounds with significant antibacterial and antifungal activities.
4-Hydrazinylnicotinate and its Hydrazone Derivatives
The synthesis of 4-hydrazinylnicotinate, followed by condensation with various aldehydes, yields a library of hydrazones with potent antimicrobial properties.
Mechanism of Action: While the exact mechanism can vary, it is often proposed that these compounds interfere with essential microbial enzymes or disrupt cell wall synthesis. The azomethine group (-N=CH-) in hydrazones is considered a key pharmacophore for their antimicrobial activity.[4]
Comparative Performance:
| Compound | Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3a | Hydrazone with 4-chlorobenzaldehyde | S. aureus | 8 | Ciprofloxacin | 1 |
| 3b | Hydrazone with 2-hydroxybenzaldehyde | E. coli | 16 | Ciprofloxacin | 2 |
| 3c | Hydrazone with 5-nitrofuran-2-carbaldehyde | C. albicans | 4 | Fluconazole | 2 |
Table 3: Comparative antimicrobial activity of representative hydrazone derivatives.
References
The Architect's Guide to Potency: Deconstructing the Structure-Activity Relationship of Methyl 4-chloronicotinate Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the methyl 4-chloronicotinate scaffold represents a privileged starting point for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs). These receptors are crucial players in a vast array of physiological processes, and their modulation holds promise for treating neurological and inflammatory disorders. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into how subtle molecular modifications can dramatically influence biological activity. We will delve into the causality behind experimental choices, present comparative data, and provide actionable experimental protocols to empower your research endeavors.
The Core Moiety: Understanding the Therapeutic Potential
This compound is a pyridine derivative characterized by a chlorine atom at the 4-position and a methyl ester at the 3-position.[1] This specific arrangement of substituents on the pyridine ring provides a unique electronic and steric profile, making it an attractive scaffold for medicinal chemists. The primary therapeutic interest in these analogs lies in their ability to act as allosteric modulators of nAChRs.[2] Unlike orthosteric ligands that bind directly to the acetylcholine binding site, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced approach to receptor modulation with the potential for greater subtype selectivity and a reduced side-effect profile.[2][3]
Decoding the Structure-Activity Relationship: A Tale of Three Positions
The biological activity of this compound analogs can be systematically dissected by considering modifications at three key positions: the C4-position (the chloro substituent), the C3-position (the methyl ester), and the pyridine ring itself.
The Criticality of the C4-Position: Beyond a Simple Halogen
The chlorine atom at the C4-position is not merely a placeholder; it is a critical determinant of activity. Its electron-withdrawing nature influences the overall electron density of the pyridine ring, which in turn can affect receptor binding affinity and modality (e.g., agonist vs. antagonist vs. modulator).
Key Insights:
-
Substitution is Essential: Removal of the substituent at the 3' position of analogous compounds can lead to a loss of inhibitory activity, highlighting the importance of this position for biological function.[4]
-
Halogen Identity Matters: Replacing the chlorine with other halogens (e.g., bromine, fluorine) can fine-tune the electronic properties and steric bulk, leading to altered potency and selectivity.[4]
-
Beyond Halogens: Introduction of small alkyl groups, such as a methyl group, at this position has been shown to maintain inhibitory effects in similar compound series.[4]
The C3-Ester: A Gateway to Diverse Functionalities
The methyl ester at the C3-position offers a versatile handle for chemical modification. Altering the ester group can impact solubility, metabolic stability, and interactions with the target receptor.
Comparative Data for C3-Position Analogs:
| Analog | C3-Substituent | Reported Activity | Reference |
| Lead Compound | -COOCH3 | Baseline Activity | N/A |
| Analog A | -CONH2 | Often results in increased hydrogen bonding potential, potentially altering receptor affinity. | General Medicinal Chemistry Principles |
| Analog B | -CH2OH | Reduction of the ester to an alcohol can impact polarity and binding interactions. | General Medicinal Chemistry Principles |
This table is a representative example. Specific experimental data for direct analogs of this compound with these exact modifications would require a dedicated synthetic and screening campaign.
The Pyridine Ring: The Core of Interaction
The pyridine nitrogen is a key hydrogen bond acceptor, crucial for anchoring the ligand within the receptor binding pocket. Modifications to the ring itself, such as the introduction of additional substituents, can significantly impact binding affinity. Studies on analogous nicotine derivatives have shown that the basicity of the pyridine nitrogen, influenced by substituents, does not single-handedly account for variations in receptor affinity.[5] Instead, a combination of lipophilicity and the steric volume of the substituent plays a more significant role in determining binding affinity.[5]
Mechanistic Insights: Allosteric Modulation of Nicotinic Acetylcholine Receptors
This compound analogs are being investigated as allosteric modulators of nAChRs.[2] These receptors are ligand-gated ion channels involved in fast synaptic transmission.[6] Allosteric modulators can be classified into several types, including:
-
Positive Allosteric Modulators (PAMs): Enhance the response of the receptor to an agonist.[2]
-
Negative Allosteric Modulators (NAMs): Inhibit the response of the receptor to an agonist.[7]
-
Silent Allosteric Modulators (SAMs): Bind to an allosteric site without affecting receptor function on their own but can block the effects of other allosteric modulators.[7]
The subtle structural changes in this compound analogs can shift their pharmacological profile between these different modulatory effects.[7]
Caption: Logical flow of Structure-Activity Relationship (SAR) for this compound analogs.
Experimental Protocols: From Synthesis to Biological Evaluation
To facilitate the exploration of the SAR of this compound analogs, we provide the following representative experimental protocols.
Synthesis of a Representative Analog: Methyl 4-aminonicotinate
This protocol describes a nucleophilic aromatic substitution reaction to replace the chlorine atom at the C4-position with an amino group.
Materials:
-
This compound
-
Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)
-
Reaction vessel (e.g., sealed tube or pressure vessel)
-
Solvent (e.g., methanol, ethanol)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Rotary evaporator
-
NMR spectrometer and deuterated solvents
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol.
-
Add a solution of ammonia (excess, e.g., 5-10 equivalents) in methanol.
-
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-120 °C for 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure.
-
Characterize the final product by NMR spectroscopy to confirm its structure and purity.
Caption: Workflow for the synthesis of a this compound analog.
Biological Evaluation: High-Throughput Screening for nAChR Modulators
A robust method for evaluating the biological activity of newly synthesized analogs is through high-throughput screening (HTS) assays. Electrophysiology-based HTS is a powerful tool for assessing the modulation of nAChR subtypes.[8]
Principle:
This assay measures changes in ion channel activity in response to the application of a test compound in the presence of an agonist. The assay can be performed on cells stably expressing specific nAChR subtypes (e.g., α4β2, α7).
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells)
-
Automated patch-clamp system
-
Agonist for the nAChR subtype (e.g., acetylcholine, nicotine)
-
Test compounds (synthesized analogs)
-
Control compounds (known PAMs, NAMs, and inactive compounds)
-
Appropriate buffers and solutions for electrophysiology
Procedure:
-
Culture the nAChR-expressing cells according to standard protocols.
-
Harvest the cells and prepare a single-cell suspension for the automated patch-clamp system.
-
Prime the system with the appropriate intracellular and extracellular solutions.
-
Dispense the cell suspension into the system's recording wells.
-
Establish a stable whole-cell patch-clamp recording for each cell.
-
Apply a sub-maximal concentration of the agonist to elicit a baseline receptor response.
-
Apply the test compound at various concentrations, followed by the co-application of the agonist.
-
Record the changes in the ion current in the presence of the test compound.
-
Analyze the data to determine the effect of the compound (potentiation, inhibition, or no effect) and calculate relevant parameters such as EC50 or IC50.
Future Directions and Conclusion
The structure-activity relationship of this compound analogs is a rich field for further exploration. Future research should focus on:
-
Subtype Selectivity: Systematically modifying the scaffold to achieve high selectivity for specific nAChR subtypes.
-
In Vivo Efficacy: Progressing potent and selective modulators to in vivo models to assess their therapeutic potential.
-
Computational Modeling: Employing molecular docking and dynamics simulations to better understand the binding modes of these analogs and to guide the design of new compounds.
References
- 1. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Quality Control Parameters for Methyl 4-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 4-chloronicotinate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity and quality through a robust set of analytical controls is not merely a regulatory hurdle, but a scientific necessity. This guide provides an in-depth comparison of essential quality control parameters for this compound, complete with experimental protocols and supporting data to aid in the selection and implementation of appropriate analytical methodologies.
The Criticality of Quality Control for this compound
This compound (C₇H₆ClNO₂) is a halogenated pyridine derivative whose reactivity is central to its utility in organic synthesis. The presence of impurities, be they residual starting materials, by-products, or degradation products, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable side products, and potential toxicity in the final API. A comprehensive quality control strategy is therefore essential to guarantee lot-to-lot consistency and the successful outcome of multi-step synthetic campaigns.
Key Quality Control Parameters: A Multifaceted Approach
A thorough assessment of this compound quality involves a battery of tests, each designed to probe a specific attribute of the material. The selection of these tests is guided by international standards, such as the ICH Q3A(R2) guidelines on impurities in new drug substances, which provide a framework for identifying, qualifying, and controlling impurities.[1][2][3][4][5]
Identification
Positive identification is the foundational step in quality control, confirming that the material is indeed this compound. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. The ¹H NMR spectrum should exhibit characteristic signals for the aromatic protons and the methyl ester group, with chemical shifts and coupling constants consistent with the assigned structure. Similarly, the ¹³C NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides information about the functional groups present. Key vibrational bands for this compound include C=O stretching for the ester, C-Cl stretching, and characteristic aromatic C-H and C=C stretching frequencies.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 171.58 g/mol .[6]
Assay and Purity
Determining the amount of this compound present and quantifying any impurities are critical for ensuring the material's suitability for its intended use. Chromatographic techniques are the methods of choice for this purpose.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for purity assessment of non-volatile and thermally labile compounds.[7][8] A validated stability-indicating HPLC method can separate this compound from its potential impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities, GC-MS is a powerful alternative.[9][10][11][12] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the quantification and tentative identification of unknown volatile impurities.
Comparison of HPLC and GC-MS for Purity Analysis:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities. | Applicable for the analysis of volatile and semi-volatile impurities. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Polysiloxane-based (e.g., DB-5ms) |
| Detection | UV-Vis, Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Advantages | Robust, reproducible, and widely available. Excellent for quantifying the main component. | High sensitivity and provides structural information for impurity identification. |
| Limitations | May require derivatization for compounds without a UV chromophore. | Not suitable for non-volatile or thermally labile compounds. |
Impurity Profiling
The ICH guidelines categorize impurities into organic, inorganic, and residual solvents.[1][2] A comprehensive analysis of this compound should address all three categories.
-
Organic Impurities : These can include starting materials, by-products of the synthesis, and degradation products. Potential impurities in this compound could include:
-
Positional Isomers : Methyl 2-chloronicotinate or Methyl 6-chloronicotinate.
-
Hydrolysis Product : 4-chloronicotinic acid.
-
Starting Materials : e.g., 4-chloronicotinic acid, methanol. HPLC and GC-MS are the primary techniques for identifying and quantifying these impurities.
-
-
Inorganic Impurities : These may include reagents, catalysts, and heavy metals.
-
Heavy Metals : The presence of heavy metals is a significant safety concern. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for detecting and quantifying heavy metals at trace levels.[13][14][15][16]
-
Residue on Ignition/Sulfated Ash : This test provides a measure of the total amount of inorganic impurities in the substance.
-
-
Residual Solvents : Organic volatile chemicals used in the synthesis or purification process must be controlled.[1][2][3][5] Headspace Gas Chromatography (HS-GC) is the standard method for the analysis of residual solvents as per USP <467>.[2]
Physicochemical Properties
-
Appearance : A visual inspection of the material's physical state (e.g., white to off-white solid) and clarity of its solution.
-
Water Content : Excessive water can promote hydrolysis of the ester. Karl Fischer titration is the gold standard for accurate water content determination.[17][18][19][20]
Model Certificate of Analysis
Based on the principles outlined above, a typical Certificate of Analysis for this compound would include the following parameters and acceptance criteria:
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identification | ¹H NMR, ¹³C NMR, FTIR, MS | Conforms to the structure |
| Assay | HPLC | 98.0% to 102.0% (on as-is basis) |
| Purity (by HPLC) | HPLC | NLT 98.0% |
| Individual Impurity | HPLC | NMT 0.10% |
| Total Impurities | HPLC | NMT 0.50% |
| Water Content | Karl Fischer Titration | NMT 0.5% w/w |
| Residue on Ignition | USP <281> | NMT 0.1% |
| Heavy Metals | ICP-MS or AAS | NMT 10 ppm |
| Residual Solvents | HS-GC (USP <467>) | Meets USP requirements |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is designed to be stability-indicating, capable of separating this compound from its potential degradation products and process-related impurities.
Caption: Workflow for HPLC analysis of this compound.
Methodology:
-
Mobile Phase Preparation : Prepare a filtered and degassed mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Standard Solution Preparation : Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 263 nm.
-
Injection Volume : 10 µL.
-
Gradient Program : A suitable gradient to ensure separation of all impurities. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis : Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation : Calculate the assay and impurity content by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of volatile organic impurities.
Caption: Workflow for GC-MS analysis of volatile impurities.
Methodology:
-
Sample Preparation : Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
-
-
Analysis : Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis : Identify peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an appropriate internal standard.
Conclusion: A Framework for Quality
The quality control of this compound is a critical undertaking that relies on a combination of orthogonal analytical techniques. By implementing a comprehensive testing strategy that includes identification, assay, purity, impurity profiling, and physicochemical tests, researchers and manufacturers can ensure the consistency, safety, and reliability of this important chemical intermediate. The adoption of validated, stability-indicating methods, guided by the principles of the ICH, provides a robust framework for quality assurance throughout the drug development lifecycle.
References
- 1. pharmtech.com [pharmtech.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chemetrix.co.za [chemetrix.co.za]
- 5. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 6. Methyl 4-Chloronicotinate | 63592-85-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. nano-lab.com.tr [nano-lab.com.tr]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. contractpharma.com [contractpharma.com]
- 17. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. hiranuma.com [hiranuma.com]
- 20. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Methyl 4-chloronicotinate and Its Precursors
Introduction
In the synthesis of specialized chemical entities, particularly within drug development and materials science, the precise characterization of intermediates and final products is paramount. Methyl 4-chloronicotinate, a key building block in medicinal chemistry, is typically synthesized from readily available precursors like nicotinic acid through a multi-step process. This guide provides an in-depth spectroscopic comparison of this compound and its precursors, 4-chloronicotinic acid and nicotinic acid. The objective is to equip researchers and scientists with the analytical tools to monitor reaction progress, verify structural transformations, and ensure the purity of the final product. The comparison will focus on four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Pathway: A Spectroscopic Journey
The transformation from a common vitamin to a chlorinated ester involves significant changes to the molecule's electronic and structural properties. Each synthetic step can be unequivocally tracked by observing the appearance and disappearance of specific spectroscopic signals. The typical synthetic route proceeds from the widely available nicotinic acid to 4-chloronicotinic acid, followed by an esterification to yield the target compound.
Synthetic Scheme Visualization
The following diagram illustrates the synthetic pathway from Nicotinic Acid to this compound. This visualization provides a clear roadmap for the chemical transformations that will be monitored spectroscopically.
Caption: Synthetic pathway from Nicotinic Acid to this compound.
Comparative Spectroscopic Analysis
The core of this guide lies in the direct comparison of the spectroscopic data for the three key compounds in the synthesis. The following sections detail the expected changes in their NMR, IR, and MS spectra.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton NMR is highly sensitive to changes in the electronic environment of the hydrogen atoms in a molecule. The transformation from a carboxylic acid to a methyl ester introduces a new, distinct singlet signal, providing a clear marker for reaction completion.
| Compound | H2 (ppm) | H5 (ppm) | H6 (ppm) | Other Signals (ppm) |
| Nicotinic Acid | ~8.93 (s) | ~7.50 (dd) | ~8.59 (d) | ~13.5 (br s, COOH) |
| 4-Chloronicotinic Acid | ~8.92 (s) | ~7.65 (d) | ~8.63 (d) | ~13.8 (br s, COOH)[1] |
| This compound | ~8.90 (s) | ~7.50 (d) | ~8.65 (d) | ~3.95 (s, OCH₃) |
Causality Behind the Shifts:
-
The protons on the pyridine ring (H2, H5, H6) show subtle shifts due to changes in the substituent at the C3 and C4 positions. The introduction of the electron-withdrawing chlorine atom at C4 in 4-chloronicotinic acid causes a slight downfield shift of the adjacent protons.
-
The most significant change is the disappearance of the very broad singlet for the carboxylic acid proton (COOH) above 13 ppm and the appearance of a sharp singlet for the methyl ester protons (OCH₃) around 3.95 ppm. This is a definitive indicator of successful esterification.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides direct insight into the carbon framework of the molecule. The key changes to observe are the shifts in the carbonyl carbon and the appearance of the methoxy carbon signal.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Carbonyl (C=O) (ppm) | Other Signals (ppm) |
| Nicotinic Acid | ~153.1 | ~135.0 | ~140.4 | ~123.0 | ~151.7 | ~167.0 | - |
| 4-Chloronicotinic Acid | ~152.0 | ~130.0 | ~148.0 | ~125.0 | ~154.0 | ~165.0 | - |
| This compound | ~152.5 | ~130.5 | ~148.5 | ~125.5 | ~154.5 | ~164.0 | ~53.0 (OCH₃) |
Causality Behind the Shifts:
-
The carbonyl carbon (C=O) in the carboxylic acids is typically found at a higher chemical shift compared to the corresponding ester. This is due to the different electronic effects of the -OH versus the -OCH₃ group.
-
The appearance of a new signal around 53 ppm for the methoxy (OCH₃) carbon is a clear confirmation of ester formation.
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations
IR spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups. The conversion of a carboxylic acid to an ester is readily observable through distinct changes in the IR spectrum.[2][3][4]
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Nicotinic Acid | ~3300-2500 (very broad) | ~1700 | ~1320-1210 |
| 4-Chloronicotinic Acid | ~3300-2500 (very broad) | ~1710 | ~1320-1210 |
| This compound | Absent | ~1730 | ~1300-1100 (strong) |
Causality Behind the Frequencies:
-
O-H Stretch: Carboxylic acids exhibit a very broad absorption band in the 3300-2500 cm⁻¹ region due to the strong hydrogen bonding of the hydroxyl group.[5] The disappearance of this band is a primary indicator that the carboxylic acid has been consumed.
-
C=O Stretch: The carbonyl (C=O) stretching frequency in the ester (~1730 cm⁻¹) is typically higher than that in the corresponding carboxylic acid (~1700-1710 cm⁻¹).[2][4] This shift is due to the electronic differences between the hydroxyl and methoxy groups.
-
C-O Stretch: Esters show strong C-O stretching bands in the 1300-1100 cm⁻¹ region, which are less prominent in carboxylic acids.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compounds and, in the case of chlorinated molecules, a characteristic isotopic pattern.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Feature |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | M⁺ at m/z 123 |
| 4-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | M⁺ and M+2 peaks in ~3:1 ratio[6][7] |
| This compound | C₇H₆ClNO₂ | 171.58 | M⁺ and M+2 peaks in ~3:1 ratio[6][7] |
Interpreting the Data:
-
The molecular ion peak (M⁺) will shift from m/z 123 for nicotinic acid to 157/159 for 4-chloronicotinic acid, and finally to 171/173 for this compound, confirming the expected chemical transformations.
-
Chlorine Isotope Pattern: A key feature for both 4-chloronicotinic acid and this compound is the presence of an M+2 peak.[8] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1, a definitive signature for a molecule containing one chlorine atom.[6][7]
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for synthesis and analysis are provided.
Synthesis of this compound from 4-Chloronicotinic Acid
This protocol describes a standard Fischer esterification.
-
To a solution of 4-chloronicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR Spectroscopy: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For liquid samples, a thin film between two salt plates can be used.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Workflow Visualization
The following diagram outlines a logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for synthesis and spectroscopic verification.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for monitoring the synthesis of this compound from its precursors. By understanding the characteristic spectral features of the starting materials, intermediates, and the final product, researchers can confidently track the chemical transformations, identify key functional groups, and confirm the molecular structure and purity of the target compound. This guide serves as a practical reference for scientists engaged in synthetic chemistry, ensuring the integrity and quality of their work through rigorous analytical characterization.
References
- 1. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]
- 2. brainly.com [brainly.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Isotope Effect [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-Chloronicotinate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Methyl 4-chloronicotinate, a chlorinated pyridine derivative, requires careful handling not only during its use in synthesis but also through to its final disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for responsible chemical waste management.
The Foundation of Safe Disposal: Hazardous Waste Determination
The first and most critical step in the disposal process is to correctly identify this compound as a hazardous waste. While this specific compound may not be individually named on all hazardous waste lists, its chemical structure as a chlorinated pyridine derivative dictates its classification.
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous wastes.[1] Pyridine and its derivatives are of particular concern due to their toxicity.[2] Specifically, pyridine is listed with the EPA Hazardous Waste Number D038 when found in waste extracts at or above a certain concentration, indicating it meets the Toxicity Characteristic .[3] Therefore, all waste streams containing this compound must be managed as hazardous.
This directive is not merely a regulatory formality; it is a critical safety measure. Chlorinated organic compounds can persist in the environment and may produce hazardous byproducts, such as hydrogen chloride gas, upon improper treatment or incineration.[4]
| Hazard Identification & Regulatory Data | |
| Chemical Name | This compound |
| Molecular Formula | C₇H₆ClNO₂[5] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation[6] |
| Primary RCRA Classification | Likely exhibits Toxicity Characteristic due to pyridine structure. |
| Applicable EPA Waste Code | D038 (for Pyridine and derivatives) is the most probable characteristic code.[3] A formal determination by your institution's EHS is required. |
| Disposal Method | High-temperature incineration in a licensed hazardous waste facility.[2][7] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is used. Segregation of waste is paramount to ensure safety and cost-effective disposal. Mixing halogenated solvent wastes with non-halogenated ones, for example, can significantly increase disposal costs and complexity.[8]
Before handling this compound in any capacity, including for disposal, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[9]
-
Hand Protection: Nitrile rubber gloves are recommended. Always check the manufacturer's glove compatibility chart.[10]
-
Body Protection: A fully-buttoned laboratory coat is required.[9]
-
Work Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]
The core principle of chemical waste management is segregation at the source. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 1: Identify Your Waste Streams You will likely generate several types of waste associated with this compound:
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses (e.g., from cleaning glassware).
-
Solid Waste: Contaminated consumables such as weighing papers, spatulas, and stir bars.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench diapers.
-
Acutely Contaminated Sharps: Needles or broken glassware that have come into direct contact with the chemical.
Step 2: Use Designated, Compatible Waste Containers Hazardous waste must be collected in containers that are compatible with the chemical.[8][10]
-
For liquid waste, use a clearly labeled, leak-proof container with a screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9][11]
-
For solid waste, use a dedicated, labeled hazardous waste container, such as a sturdy, lined cardboard box or a plastic drum.[11]
-
Contaminated PPE should be collected in a designated hazardous waste bag.[11]
Step 3: Proper Labeling All hazardous waste containers must be accurately and clearly labeled the moment waste is first added.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.[11] This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[10]
Caption: Workflow for the safe segregation and disposal of this compound waste.
Emergency Procedures: Spill and Decontamination
Accidental spills must be handled immediately and safely.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
Step 2: Contain the Spill
-
For small spills, contain the material using an inert absorbent like vermiculite, sand, or a commercial spill kit.[10][11] Do not use combustible materials like paper towels to absorb the initial spill.
Step 3: Clean and Decontaminate
-
Wearing your full PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[11]
-
Decontaminate the spill area. Wipe the surface with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[11]
-
All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste.[8]
Step 4: Final Disposal Once your waste containers are full, seal them securely and arrange for collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[10] They will ensure the waste is transported to a permitted facility for final destruction, typically via high-temperature incineration. This is the only acceptable method for permanently disposing of such chlorinated organic residues.[4]
By adhering to this structured and cautious protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.
References
- 1. env.nm.gov [env.nm.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 63592-85-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. otago.ac.nz [otago.ac.nz]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4-chloronicotinate
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-chloronicotinate. Tailored for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the necessary precautions, moving beyond mere compliance to a culture of comprehensive safety.
Hazard Assessment: Understanding the Risks of this compound
This compound is a compound that requires careful handling due to its potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. According to safety data sheets, it is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2][3]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is crucial to prevent exposure and ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the primary barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face | Safety Goggles and Face Shield | Use chemical splash goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4] A full-face shield must be worn over goggles during procedures with a high risk of splashing, such as large-scale transfers or reactions under pressure. This is to prevent severe eye irritation.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Follow proper glove removal technique to avoid skin contact.[1] Contaminated gloves should be disposed of as hazardous waste.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn for all procedures.[5] For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary to prevent skin contact and irritation.[5] |
| Respiratory Protection | Fume Hood or Approved Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is unavailable or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. The following steps provide a self-validating system for safe handling from preparation to disposal.
3.1. Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Before beginning work, ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Assemble all PPE: Have all necessary PPE laid out and inspected for integrity.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.
3.2. Donning PPE: The Correct Sequence
-
Lab Coat/Apron: Put on your laboratory coat and secure it.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.
3.3. Handling this compound
-
Work Within the Fume Hood: Conduct all weighing and transferring of the compound well within the chemical fume hood.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed.[2][3]
-
Hand Washing: After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.[2][3]
3.4. Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Dispose and Wash: Dispose of single-use PPE in the designated hazardous waste container. Wash hands immediately and thoroughly.
Emergency and Disposal Plans
4.1. Spill Management
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[5]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
4.2. Disposal Plan All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Place all waste in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][3][7] Do not pour down the drain.[1][5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the task.
Caption: PPE selection workflow based on the scale of handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
